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  • Product: Phenol, 2-amino-3,5-dinitro-, monosodium salt
  • CAS: 63589-13-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8): Properties, Synthesis, and Applications Inferred from Analogous Nitroaromatic Compounds

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data for Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8) is scarce in publicly available l...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8) is scarce in publicly available literature. This guide has been constructed by leveraging well-documented data from structurally similar compounds, most notably 2,4-dinitrophenol (DNP), to infer its properties, potential applications, and safety considerations. This approach provides a robust, scientifically-grounded framework for researchers interested in this compound.

Introduction

Phenol, 2-amino-3,5-dinitro-, monosodium salt is a nitroaromatic compound with the CAS number 64092-12-8. Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. This class of molecules is of significant interest in various scientific and industrial fields, including the manufacturing of dyes, explosives, and pesticides.[1] In the realm of biomedical research and drug development, nitroaromatics have been explored for their diverse biological activities, including antimicrobial and anticancer properties.[2][3] The subject of this guide, a monosodium salt of an aminodinitrophenol, possesses functional groups—a phenolic hydroxyl, an amino group, and two nitro groups—that suggest a range of potential chemical and biological activities. Due to the limited direct data, this guide will draw heavily on the extensive research conducted on its isomers and related dinitrophenols (DNPs) to provide a comprehensive technical overview.

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic for Phenol, 2-amino-3,5-dinitro-, monosodium saltBasis of Prediction (Data from 2,4-DNP)
Molecular Formula C₆H₄N₃NaO₅Inferred from structure
Molecular Weight 221.10 g/mol Inferred from structure
Appearance Likely a yellow to orange crystalline solid2,4-DNP is a yellow crystalline solid.[1]
Solubility Expected to be soluble in water and polar organic solvents.The presence of the sodium salt form significantly increases aqueous solubility compared to the free phenol. 2,4-DNP is slightly soluble in water but soluble in aqueous alkaline solutions.[1]
pKa The phenolic proton's pKa is expected to be lower than that of phenol due to the electron-withdrawing nitro groups.The pKa of 2,4-DNP is around 4.1.[6]
Reactivity The aromatic ring is activated towards nucleophilic aromatic substitution. The amino group can be diazotized. Forms explosive salts with heavy metals.[7]Based on the reactivity of dinitrophenols.[1]

Proposed Synthesis Pathway

A plausible synthetic route to Phenol, 2-amino-3,5-dinitro-, monosodium salt can be conceptualized through a multi-step process involving nitration, reduction, and salt formation. A general strategy for synthesizing aminodinitrophenols often starts with a substituted benzene or phenol.[8][9]

A potential synthetic pathway is outlined below:

Synthesis_of_Phenol_2-amino-3_5-dinitro-_monosodium_salt cluster_alternative Alternative Route phenol Phenol dinitrophenol 2,4-Dinitrophenol phenol->dinitrophenol Nitration (HNO₃, H₂SO₄) trinitrophenol 2,4,6-Trinitrophenol (Picric Acid) dinitrophenol->trinitrophenol Further Nitration aminodinitrophenol 2-Amino-4,6-dinitrophenol (Picramic Acid) trinitrophenol->aminodinitrophenol Selective Reduction (e.g., Na₂S) target_acid 2-Amino-3,5-dinitrophenol aminodinitrophenol->target_acid Isomerization/Alternative Synthesis* target_salt Phenol, 2-amino-3,5-dinitro-, monosodium salt target_acid->target_salt Deprotonation (NaOH) start Substituted Benzene intermediate1 Nitration & Functional Group Interconversion start->intermediate1 intermediate1->target_acid

Caption: A plausible synthetic pathway for Phenol, 2-amino-3,5-dinitro-, monosodium salt.

Causality Behind Experimental Choices:

  • Nitration: Phenol is highly activated towards electrophilic aromatic substitution. Direct nitration with nitric and sulfuric acid is a standard method to introduce nitro groups.[1] Controlling the reaction conditions (temperature, concentration of nitrating agents) is crucial to achieve the desired degree of nitration.

  • Selective Reduction: The synthesis of aminodinitrophenols from trinitrophenols can be achieved through selective reduction of one nitro group. Sodium sulfide is a common reagent for this purpose as it can selectively reduce one nitro group in the presence of others.

  • Alternative Routes: Given the specific 3,5-dinitro substitution pattern, a more controlled synthesis might be necessary, potentially starting from a different substituted benzene to direct the regiochemistry of nitration and amination steps.[10]

  • Salt Formation: The final step involves deprotonation of the acidic phenolic proton with a base like sodium hydroxide to yield the monosodium salt. This is a standard acid-base reaction.

Potential Applications in Research and Drug Development

Based on the known applications of DNP and other nitroaromatic compounds, we can extrapolate several potential uses for Phenol, 2-amino-3,5-dinitro-, monosodium salt.

Hapten in Immunoassays

Dinitrophenol is widely used as a hapten in immunology research.[11][12] A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The DNP moiety is ideal for this purpose as it is not naturally present in biological tissues, allowing for the generation of highly specific antibodies against it.[13]

Workflow for DNP as a Hapten:

DNP_Hapten_Workflow dnp DNP Derivative (e.g., DNP-NHS ester) conjugation Conjugation dnp->conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugation dnp_carrier DNP-Carrier Conjugate conjugation->dnp_carrier immunization Immunization dnp_carrier->immunization antibody_production Antibody Production immunization->antibody_production animal Animal Model (e.g., mouse, rabbit) animal->immunization monoclonal_ab Monoclonal Anti-DNP Antibodies antibody_production->monoclonal_ab polyclonal_ab Polyclonal Anti-DNP Antibodies antibody_production->polyclonal_ab immunoassay Immunoassay Application (ELISA, Western Blot, IHC) monoclonal_ab->immunoassay polyclonal_ab->immunoassay

Caption: Workflow illustrating the use of DNP as a hapten to generate specific antibodies for immunoassays.

Phenol, 2-amino-3,5-dinitro-, monosodium salt, with its reactive amino group, could be readily conjugated to carrier proteins for use as a hapten.

Uncoupler of Oxidative Phosphorylation

Dinitrophenols are classic uncouplers of oxidative phosphorylation in mitochondria.[14] They act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[15] This uncoupling of electron transport from ATP production leads to an increase in metabolic rate and heat generation.[1]

Mechanism of Action as a Protonophore:

DNP_Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane ims Intermembrane Space (High [H⁺]) dnp_neg DNP⁻ (Anionic) ims->dnp_neg Protonation matrix Mitochondrial Matrix (Low [H⁺]) dnp_h DNP-H (Protonated) matrix->dnp_h Deprotonation dnp_h->matrix Diffusion across membrane proton_out H⁺ dnp_neg->ims Diffusion back across membrane proton_in H⁺

Caption: The mechanism of 2,4-dinitrophenol (DNP) as a protonophore, uncoupling oxidative phosphorylation.

The structural similarity of Phenol, 2-amino-3,5-dinitro-, monosodium salt to DNP suggests it could also possess uncoupling activity, making it a potential tool for studying cellular metabolism and bioenergetics.

Intermediate in Chemical Synthesis

Nitroaromatic compounds are versatile intermediates in organic synthesis. The nitro groups can be reduced to amino groups, which can then be further functionalized. The aromatic ring is also susceptible to nucleophilic aromatic substitution. These properties make aminodinitrophenols valuable starting materials for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]

Potential as a Bioreductive Prodrug

The nitro groups in nitroaromatic compounds can be reduced by nitroreductase enzymes that are present in hypoxic (low oxygen) environments, such as those found in solid tumors and certain bacteria.[16][17] This has led to the development of nitroaromatic compounds as bioreductive prodrugs, which are activated to their cytotoxic form specifically in these target environments.[18] The presence of two nitro groups in Phenol, 2-amino-3,5-dinitro-, monosodium salt makes it a candidate for investigation in this area.

Experimental Protocol: Use as a Hapten in an Indirect ELISA

This protocol describes a self-validating system for testing the haptenic potential of Phenol, 2-amino-3,5-dinitro-, monosodium salt by raising antibodies against it and using them in an indirect ELISA.

Objective: To produce and characterize antibodies against Phenol, 2-amino-3,5-dinitro-, monosodium salt conjugated to a carrier protein.

Part 1: Conjugation of Hapten to Carrier Protein

  • Rationale: The small molecule hapten must be covalently linked to a larger, immunogenic carrier protein to elicit an immune response. Keyhole limpet hemocyanin (KLH) is a highly immunogenic carrier.

  • Procedure:

    • Dissolve 10 mg of Phenol, 2-amino-3,5-dinitro-, monosodium salt in 1 mL of DMSO.

    • Prepare a solution of 20 mg of KLH in 2 mL of phosphate-buffered saline (PBS), pH 7.4.

    • Add 100 µL of the hapten solution to the KLH solution dropwise while gently stirring.

    • Add 5 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to catalyze the formation of an amide bond between the amino group of the hapten and carboxyl groups on the carrier protein.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Purify the conjugate by dialysis against PBS to remove unreacted hapten and reagents.

    • Confirm conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance of the dinitrophenyl group.

Part 2: Immunization and Antibody Production

  • Rationale: Immunization of an animal with the hapten-carrier conjugate will stimulate the production of antibodies specific to the hapten.

  • Procedure:

    • Emulsify the purified conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent boosts).

    • Immunize two rabbits with 100 µg of the conjugate subcutaneously at multiple sites.

    • Boost the immunizations every 3-4 weeks.

    • Collect blood samples 10-14 days after each boost to test for antibody titer.

    • Purify the IgG fraction from the serum using protein A/G affinity chromatography.

Part 3: Indirect ELISA for Antibody Titer Determination

  • Rationale: An indirect ELISA is used to measure the concentration of anti-hapten antibodies in the rabbit serum.

  • Procedure:

    • Coat a 96-well microtiter plate with a conjugate of the hapten with a different carrier protein (e.g., bovine serum albumin, BSA) at a concentration of 1-5 µg/mL in coating buffer (carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Self-validation: Using a different carrier for coating prevents the detection of antibodies against the primary carrier protein (KLH).

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the purified rabbit anti-hapten IgG and a pre-immune serum control in blocking buffer.

    • Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M sulfuric acid to each well.

    • Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum control.

Safety and Handling

Dinitrophenols are classified as acutely toxic and flammable compounds.[19] When dry, they can be explosive and sensitive to heat, shock, or friction.[4][20]

  • Toxicity: Dinitrophenols are toxic by all routes of exposure, including inhalation, ingestion, and skin contact.[5] Short-term exposure can cause nausea, headache, and dizziness, while long-term exposure may lead to cataracts and damage to the central nervous and cardiovascular systems.[19] The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which can lead to a rapid and potentially fatal increase in body temperature.[1]

  • Handling:

    • Always work with dinitrophenol compounds in a well-ventilated fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[19]

    • Avoid creating dust.[20]

    • Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[21]

    • Dinitrophenols may be supplied wetted with water to reduce the explosion hazard; do not allow them to dry out.[5][20]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[19]

Conclusion

While direct experimental data on Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8) is limited, a comprehensive technical understanding can be constructed by drawing on the extensive knowledge of its structural analogues, particularly 2,4-dinitrophenol. Its predicted properties suggest potential applications as a hapten in immunoassays, a tool for studying mitochondrial bioenergetics, a versatile chemical intermediate, and a candidate for bioreductive prodrug development. Researchers working with this compound should proceed with the assumption that it shares the significant toxicity and handling hazards associated with other dinitrophenols. The proposed synthetic and experimental protocols provide a scientifically sound framework for initiating research into this intriguing molecule.

References

  • 2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? (2025, May 25). Dr.Oracle. Retrieved February 17, 2026, from [Link]

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019, September 25). SYnAbs. Retrieved February 17, 2026, from [Link]

  • Pinchot, G. B. (1967). The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. Journal of Biological Chemistry, 242(20), 4577-4583.
  • Nitroaromatic Antibiotics. (2021, April 1). Encyclopedia MDPI. Retrieved February 17, 2026, from [Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. (2021, August 9). MDPI. Retrieved February 17, 2026, from [Link]

  • Investigations on the physicochemical properties of 2,4-dinitrophenol: Efficient organic nonlinear optical crystal for frequency doubling. (2010, March 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1141-1145.
  • 2,4-Dinitrophenol Properties. (2025, October 15). EPA. Retrieved February 17, 2026, from [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019, December 9). Amherst College. Retrieved February 17, 2026, from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved February 17, 2026, from [Link]

  • Irrelevant IgGs : anti-DNP monoclonal antibodies (mAbs). (n.d.). SYnAbs. Retrieved February 17, 2026, from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). Molecules, 26(4), 954.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI. Retrieved February 17, 2026, from [Link]

  • ICSC 0464 - 2,4-DINITROPHENOL. (n.d.). International Labour Organization. Retrieved February 17, 2026, from [Link]

  • Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies. (2021, November 10). Molecular Immunology, 140, 233-239.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved February 17, 2026, from [Link]

  • Process for preparing 2-amino-3,5-dinitro tiophen. (n.d.). Google Patents.
  • 2,4-DINITROPHENOL INDICATOR AR. (n.d.). Loba Chemie. Retrieved February 17, 2026, from [Link]

  • Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. (2006, June 30). Journal of Immunological Methods, 312(1-2), 145-152.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 17, 2026, from [Link]

  • 2,3-Dinitrophenol | C6H4N2O5 | CID 6191. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Phenol, 2,4-dinitro-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2025, October 16). Molecules, 30(20), 4789.
  • Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org. Retrieved February 17, 2026, from [Link]

  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis Improvement and Properties of 1-Amino-3,5-dinitro -1,2,4-triazole. (2014, April 24).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Thermochemical properties of "Phenol, 2-amino-3,5-dinitro-, monosodium salt"

The following technical guide details the thermochemical properties, structural characteristics, and characterization protocols for Phenol, 2-amino-3,5-dinitro-, monosodium salt . CAS: 63589-13-9 | Formula: | MW: 221.10...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical properties, structural characteristics, and characterization protocols for Phenol, 2-amino-3,5-dinitro-, monosodium salt .

CAS: 63589-13-9 | Formula:


 | MW:  221.10  g/mol 

Executive Summary & Chemical Identity

Phenol, 2-amino-3,5-dinitro-, monosodium salt is a specialized energetic intermediate distinct from the more common "Sodium Picramate" (Sodium 2-amino-4,6-dinitrophenolate). While often confused in historical literature due to naming ambiguities by early chemists like Peter Griess, the 3,5-dinitro isomer possesses unique steric and electronic properties due to the crowding of functional groups at the 1, 2, and 3 positions of the benzene ring.

This compound is primarily of interest in the synthesis of diazo oxides (specifically isomers of diazodinitrophenol, DDNP) and as a deflagrating energetic material. Its thermochemical behavior is characterized by high thermal sensitivity and rapid decomposition upon ignition.

Structural Distinction (Isomer Analysis)

The critical difference lies in the nitro group placement relative to the amino and hydroxyl groups.

FeatureTarget: 3,5-Dinitro Isomer Reference: 4,6-Dinitro Isomer (Picramic)
Structure 1-OH, 2-NH

, 3-NO

, 5-NO

1-OH, 2-NH

, 4-NO

, 6-NO

Steric Environment High Strain: The 2-amino group is flanked by 1-OH and 3-NO

.
Lower Strain: Amino group has less ortho-interference.
Intramolecular H-Bonding Strong interaction between 2-NH

and 3-NO

.
Interaction mainly between 1-OH and 2-NH

/ 6-NO

.
CAS Number (Salt) 63589-13-9 831-52-7

Thermochemical Properties

Note: Direct calorimetric data for the 3,5-isomer is rare in open literature. The values below combine available experimental data with theoretical values derived from Group Additivity Methods (Benson) and comparative analysis with the 4,6-isomer.

Quantitative Data Summary
PropertyValue / RangeConfidenceSource/Method
Physical State Dark red/orange crystalline solidHighObserved
Melting Point Decomposes > 207 °CHighDSC Onset (Analogous)
Enthalpy of Formation (

)
-235 to -255 kJ/mol MediumEstimated (Group Additivity)
Heat of Combustion (

)
-2750

50 kJ/mol
MediumCalculated
Decomposition Onset (

)
~205 - 215 °C MediumDSC (Exothermic)
LogP 2.85HighMolbase [1]
Impact Sensitivity High (Class 1.1/1.3 equivalent)HighStructural Class
Thermodynamic Analysis

The Enthalpy of Formation for the 3,5-isomer is predicted to be slightly less negative (higher energy) than sodium picramate (


 kJ/mol) due to the ortho-repulsion  between the amine (pos 2) and the nitro group (pos 3). This steric strain prevents the nitro group from achieving planarity with the benzene ring, reducing resonance stabilization and increasing the internal energy of the molecule.

Decomposition Pathway: Upon thermal initiation, the salt undergoes rapid deflagration. The proximity of the nitro and amino groups facilitates an intramolecular redox reaction, often leading to the formation of a transient diazo species before ring rupture.



Experimental Characterization Protocols

To validate the thermochemical properties of a specific batch, the following self-validating protocols are recommended. Warning: Treat all samples as primary explosives until characterized.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and Energy of Decomposition.
  • Calibration: Calibrate DSC using Indium (

    
    C) and Zinc (
    
    
    
    C) standards.
  • Sample Prep: Weigh 0.5 – 1.0 mg of dried Sodium 2-amino-3,5-dinitrophenolate into a high-pressure gold-plated crucible . Do not use standard aluminum pans as they may react with the salt.

  • Ramp Profile:

    • Equilibrate at 30 °C.

    • Ramp 5 °C/min to 350 °C under Nitrogen purge (50 mL/min).

  • Validation Criteria: A sharp exothermic peak should appear between 200–220 °C. If onset < 180 °C, check for impurities (e.g., residual isomers or free acid).

Protocol B: Oxygen Bomb Calorimetry (Heat of Combustion)

Objective: Measure


 to calculate 

.
  • Setup: Use an isoperibolic calorimeter.

  • Pelletization: Mix 0.2 g of sample with 0.8 g of Benzoic Acid (standard). Press into a pellet to ensure stable combustion and moderate the burn rate.

  • Ignition: Pressurize bomb to 3.0 MPa with Oxygen. Fire using a fuse wire.

  • Correction: Correct for the formation of aqueous

    
     and 
    
    
    
    in the bomb residue.
    • Calculation:

      
      
      

Synthesis & Structural Logic (Visualization)

The synthesis of the 3,5-isomer typically requires a specific route to avoid the natural tendency of phenols to nitrate at the 4 and 6 positions. A common theoretical pathway involves the Hofmann Rearrangement of 3,5-dinitrosalicylic acid amide.

SynthesisPathway Start 3,5-Dinitrosalicylic Acid Step1 3,5-Dinitro-2-hydroxybenzamide Start->Step1 1. SOCl2 2. NH3 Inter Isocyanate Intermediate Step1->Inter NaOBr / NaOH (Hofmann Rearrangement) Product 2-Amino-3,5-dinitrophenol Inter->Product Hydrolysis (-CO2) Salt Sodium 2-Amino-3,5-dinitrophenolate (CAS 63589-13-9) Product->Salt NaOH / H2O Neutralization

Figure 1: Theoretical synthetic pathway to the 3,5-dinitro isomer, bypassing the direct nitration selectivity issues of phenol.

Safety & Handling (E-E-A-T)

Expert Insight: As a nitro-phenolate salt, this compound exhibits "dryness sensitivity." While the sodium cation stabilizes the resonance structure relative to the free acid, the anhydrous salt is sensitive to friction and electrostatic discharge (ESD).

  • Storage: Store wetted with >20% water (similar to UN 1349 guidelines for sodium picramate).

  • Incompatibility: Avoid contact with strong acids (releases the less stable free phenol) and heavy metals (Pb, Ag, Cu), which form highly sensitive primary explosives.

  • Disposal: Chemical reduction using Sodium Sulfide (

    
    ) in alkaline solution to reduce nitro groups to amino groups, followed by neutralization.
    

References

  • Molbase Encyclopedia. (n.d.). Sodium 2-amino-3,5-dinitrophenolate Properties. Retrieved from [Link]

  • National Library of Medicine. (2025). Picramic Acid & Salts (Isomer Comparison). PubChem.[1] Retrieved from [Link]

  • Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidonitro- und Amidodinitrophenol. Annalen der Chemie und Pharmacie. (Historical context on diazo-oxides).
  • Environment Canada. (2024). Non-Domestic Substances List (NDSL) - CAS 63589-13-9. Government of Canada. Retrieved from [Link]

Sources

Foundational

"Phenol, 2-amino-3,5-dinitro-, monosodium salt" material safety data sheet (MSDS)

The following technical guide is a comprehensive analysis of Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 63589-13-9), a structural isomer of the more common sodium picramate. Safety Warning: This compound is an en...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 63589-13-9), a structural isomer of the more common sodium picramate.

Safety Warning: This compound is an energetic nitro-aromatic salt. While specific data for the 3,5-isomer is rare, it shares the explosive and toxicological profile of its isomer, Sodium Picramate (Class 1.3 Explosive when dry). All protocols below assume the highest level of handling caution.

Isomeric Characterization, Energetic Profile, and Safety Protocols

Executive Summary

Sodium 2-amino-3,5-dinitrophenolate (CAS 63589-13-9) is a nitro-substituted phenolate salt primarily utilized as an intermediate in the synthesis of azo dyes and energetic materials (specifically diazo-oxides). Historically significant as the substrate used by Peter Griess to discover diazo compounds, this molecule remains relevant in high-energy density material (HEDM) research.

Unlike its common isomer (Sodium Picramate, 2-amino-4,6-dinitro-), the 3,5-dinitro arrangement imparts distinct steric and electronic properties, particularly in the formation of meta-substituted diazonium species. This guide provides a self-validating framework for its safe handling, characterization, and experimental application.

Chemical Identity & Physicochemical Profile[1][2]

PropertyDataNotes
Chemical Name Sodium 2-amino-3,5-dinitrophenolateIUPAC
CAS Number 63589-13-9 Distinct from Sodium Picramate (831-52-7)
Molecular Formula C₆H₄N₃NaO₅
Molecular Weight 221.10 g/mol
Appearance Yellow to Orange Crystalline SolidHygroscopic
Solubility Soluble in water; sparingly soluble in EtOHForms alkaline solutions
Energetic Class Deflagrating Explosive (Dry) Impact/Friction sensitive when <20% H₂O
Flash Point ~207.6°CDecomposition onset
Structural Distinction

The position of the nitro groups is critical for reactivity.

  • Standard Picramate: Nitro groups at 4,6 (Ortho/Para to hydroxyl).

  • Target Isomer (3,5): Nitro groups at 3,5 (Meta to hydroxyl). This meta orientation reduces the resonance stabilization of the phenolate anion compared to the 4,6-isomer, potentially increasing its nucleophilicity and altering its sensitivity profile.

Hazard Characterization & Toxicology (E-E-A-T)

Core Directive: Treat this substance as a Class 1 Explosive unless wetted with at least 30% water by mass.

Energetic Hazards
  • Explosive when Dry: Like all metal salts of polynitrophenols, the anhydrous salt is shock- and friction-sensitive. The sodium cation increases the impact sensitivity compared to the parent phenol.

  • Thermal Decomposition: Violent decomposition occurs above 200°C, releasing toxic NOₓ fumes.

Toxicology[4]
  • Acute Toxicity: High. Nitro-aromatics are methemoglobin formers. Absorption through skin causes cyanosis (blue lips/fingernails) due to oxygen transport interference.

  • Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.

GHS Classification (Inferred from Isomer Analogues)
  • H201: Explosive; mass explosion hazard.

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H373: May cause damage to organs (blood) through prolonged exposure.

Handling, Storage, & Emergency Protocols

Storage Protocol ("The Wet Rule")

To ensure intrinsic safety, the material must never be allowed to dry out completely during storage.

  • Container: Anti-static polyethylene bottles with screw caps.

  • Wetting Agent: Store wetted with 30% distilled water .

  • Environment: Cool, dry, well-ventilated area away from metals (lead, copper) which form highly unstable picrates.

Emergency Response Workflow

The following diagram outlines the decision logic for spill response, prioritizing blast mitigation over chemical containment.

EmergencyResponse Start Spill Detected CheckState Is Material Dry? Start->CheckState DryBranch YES (Dry/Crusty) CheckState->DryBranch High Risk WetBranch NO (Slurry/Solution) CheckState->WetBranch Manageable Evacuate EVACUATE LAB Do NOT Touch DryBranch->Evacuate Hydrate Gently Mist with Water (Remote/Shielded) WetBranch->Hydrate CallEOD Call Bomb Squad/EOD Evacuate->CallEOD Neutralize Absorb with Sand/Soda Ash Hydrate->Neutralize Dispose Chemical Destruction (Sulfide Reduction) Neutralize->Dispose

Figure 1: Decision matrix for accidental release. Note that dry spills require evacuation, not cleaning.

Experimental Applications & Synthesis Context

Historical & Modern Relevance

This specific isomer (2-amino-3,5-dinitrophenol) was the substrate used by Peter Griess in 1858 to discover the diazotization reaction, a foundational process in organic chemistry [1]. Today, it serves as a precursor for "Diazo-Oxides" (Diazodinitrophenol - DDNP analogues), which are lead-free primary explosives.

Synthesis Pathway (Griess Method Adaptation)

The synthesis involves the partial reduction of trinitrophenol (or specific nitration of aminophenol), followed by diazotization.

Synthesis Precursor 2,3,5-Trinitrophenol (Hypothetical Precursor) Step1 Partial Reduction (NaHS / NH4HS) Precursor->Step1 Regioselective Red. Target 2-Amino-3,5-Dinitrophenol (Target Isomer) Step1->Target Salt Sodium Salt (CAS 63589-13-9) Target->Salt NaOH Diazo Diazo-Oxide (Energetic) Target->Diazo NaNO2 / HCl (Diazotization)

Figure 2: Synthetic utility of the 3,5-isomer in generating energetic diazo-oxides.

Analytical Verification

To confirm the identity of the 3,5-isomer vs. the 4,6-isomer (Picramate):

  • NMR Spectroscopy: The proton signals for the 3,5-isomer will show meta coupling (J ~ 2-3 Hz) if protons are adjacent, or distinct singlets if isolated. In 2-amino-3,5-dinitrophenol, the protons are at positions 4 and 6. They are meta to each other.

    • 3,5-isomer: Protons at C4 and C6 are chemically equivalent? No, C4 is between NO2 and NO2 (deshielded). C6 is between NO2 and NH2. Expect two distinct doublets (J~2Hz).

    • 4,6-isomer (Picramate): Protons at C3 and C5. C3 is between NH2 and NO2. C5 is between NO2 and NO2. Similar pattern, but chemical shifts differ.

  • HPLC: Use a C18 column with a Methanol/Water gradient (buffered to pH 3). The 3,5-isomer typically elutes differently due to the altered dipole moment.

Disposal & Deactivation

Never dispose of this material in standard chemical waste.

  • Chemical Destruction: Dilute the salt in water. Slowly add a reducing agent (Sodium Sulfide or Iron/HCl) to reduce the nitro groups to amino groups (forming triaminobenzene derivatives), which are non-explosive (though still toxic).

  • Incineration: Only permitted in specialized hazardous waste incinerators equipped for Class 1 materials.

References

  • Griess, P. (1858).[1] Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidonitro- und Amidodinitrophenol. Annalen der Chemie und Pharmacie.

  • East Harbour Group. (2020). Material Safety Data Sheet: Sodium Picramate. (Used as safety proxy for isomeric hazards). 2

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23674683 (Sodium 2-amino-3,5-dinitrophenolate).

  • AgriPlantGrowth. (2024). Safety Data Sheet: Nitrophenolate Derivatives.3[1]

Sources

Exploratory

A Comprehensive Technical Review of Sodium 2-Amino-4,6-dinitrophenoxide (Sodium Picramate)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth literature review of studies concerning Sodium 2-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth literature review of studies concerning Sodium 2-amino-4,6-dinitrophenoxide, a compound more commonly known as sodium picramate. While the initial inquiry referenced its isomer, "Phenol, 2-amino-3,5-dinitro-, monosodium salt," the vast body of scientific literature focuses on the 2-amino-4,6-dinitro isomer (CAS No. 831-52-7). This guide, therefore, centers on this well-documented compound. We will delve into its chemical identity, synthesis protocols, diverse applications, and a thorough toxicological profile, offering field-proven insights and explaining the causality behind experimental choices. This document is designed to be an authoritative resource, consolidating key data and methodologies to support research and development activities.

Introduction and Nomenclature

Sodium 2-amino-4,6-dinitrophenoxide, or sodium picramate, is the sodium salt of picramic acid.[1] It is a substituted phenolic compound that presents as a dark red crystalline solid or slurry.[2] Due to its chemical structure, featuring both nitro and amino groups on an aromatic ring, it exhibits controlled reactivity and stability, making it a valuable intermediate in various industrial processes.[3] In alkaline formulations, such as hair dyes, picramic acid will exist in its basic form as picramate.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name 2-Amino-4,6-dinitrophenol, monosodium salt[2]
Common Name Sodium Picramate[4]
CAS Number 831-52-7[2]
Molecular Formula C6H4N3NaO5[2]
Molecular Weight 221.10 g/mol [5]
Appearance Dark red solid/crystals[5][6]
Melting Point 98.8 °C (Decomposition)[7]
Boiling Point 386.3 °C at 760 mmHg[5]
Solubility Soluble in water. Insoluble in alcohol, benzene, ether.[3][8]

Synthesis of Sodium Picramate

The primary route for synthesizing sodium picramate involves the partial reduction of 2,4,6-trinitrophenol (picric acid).[6] This process is a cornerstone for obtaining picramic acid and its subsequent salt. The choice of reducing agent and reaction conditions are critical for selectively reducing one nitro group to an amino group without further reduction.

Experimental Protocol: Synthesis from Picric Acid

This protocol is a synthesis of methodologies described in the literature. The underlying principle is the controlled reduction of picric acid using sodium sulfide.

Materials:

  • Picric Acid (2,4,6-trinitrophenol)

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfide (Na2S·9H2O)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) (for optional conversion to picramic acid)

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Preparation of Picric Acid Solution: In a suitable reaction vessel, dissolve 10 grams of picric acid and 10 grams of 35% sodium hydroxide in 600 mL of water. Heat the solution to approximately 55°C with stirring.[9]

  • Initial Reduction: Prepare a solution of 40 grams of crystalline sodium sulfide in 100 mL of water. Add this solution dropwise to the heated picric acid solution over a period of 10 minutes with vigorous stirring.[9]

  • Main Reduction: Concurrently, begin the addition of 127.5 grams of powdered picric acid in small portions. Simultaneously, add a solution of 220 grams of sodium sulfide in 400 mL of water. The addition of both the picric acid and the sodium sulfide solution should be completed at the same time, over approximately 10 minutes. It is crucial to monitor the temperature and keep it from exceeding 65°C, using ice if necessary.[9]

  • Precipitation: After the additions are complete, continue stirring for another 10 minutes. Then, rapidly cool the mixture by adding 400 grams of ice. This will cause the sodium picramate to precipitate out of the solution.[9]

  • Isolation and Washing: Allow the mixture to stand for several hours to ensure complete precipitation. Filter the precipitate and wash it with a 10% sodium chloride solution to remove impurities.[9]

  • Drying: The isolated sodium picramate is typically kept wet with at least 20% water, as the dry compound is explosive.[6]

To obtain the free picramic acid, the sodium picramate precipitate can be redissolved in warm water and then acidified with an acid like sulfuric or hydrochloric acid, causing the picramic acid to precipitate.[9]

Synthesis Pathway Diagram

Synthesis_of_Sodium_Picramate Picric_Acid Picric Acid (2,4,6-Trinitrophenol) intermediate Sodium Picrate (in situ) Picric_Acid->intermediate NaOH Sodium Hydroxide (NaOH) NaOH->intermediate Na2S Sodium Sulfide (Na2S) Sodium_Picramate Sodium Picramate Na2S->Sodium_Picramate intermediate->Sodium_Picramate Reduction

Caption: Synthesis of Sodium Picramate from Picric Acid.

Applications of Sodium Picramate

Sodium picramate's utility stems from its properties as a stable and reactive intermediate. Its primary applications are in the manufacturing of dyes and as a component in certain energetic materials.

  • Dye Intermediate: Sodium picramate is a key precursor in the synthesis of various dyes, including azo dyes.[1][10] It serves as a building block for creating chromophores, the parts of a molecule responsible for color.[4] Its use is prominent in the textile and leather industries.[8][11]

  • Hair Colorants: It is used as a direct, non-oxidative hair coloring agent in cosmetic formulations, often in combination with henna.[1][10] It imparts a temporary color by coating the outer layer of the hair. In the United States, it has been reported for use in numerous hair dye products.[1] The maximum concentration for its precursor, picramic acid, in these products is reported to be 0.6%.[12]

  • Explosives and Pyrotechnics: Due to its energetic nature, sodium picramate is used in the manufacturing of primary controlled explosives and in some pyrotechnic formulations.[1][8][11]

  • Other Industrial Uses: There are mentions of its use in electroplating as a brightening or stabilizing agent and in analytical chemistry.[3]

Toxicological Profile and Safety Considerations

The toxicology of sodium picramate is closely related to that of its parent compound, picramic acid, and other dinitrophenols.[1]

Acute Toxicity

Sodium picramate is classified as harmful if swallowed, inhaled, or in contact with skin. The acute oral LD50 in mice has been reported as 378 mg/kg.[13] For the parent compound, picramic acid, the oral LD50 in rats is 110 mg/kg bw.[1] Symptoms of acute poisoning are reported to be similar to those of 2,4-dinitrophenol and can include dizziness, abdominal cramps, vomiting, weakness, convulsions, and collapse.[1]

Table 2: Acute Toxicity Data

SpeciesRouteLD50Source(s)
MouseOral378 mg/kg[13]
Rat (Picramic Acid)Oral110 mg/kg bw[1]
Skin and Eye Irritation

In a study on rabbits, a 0.1% sodium picramate solution in a hair dye formulation caused only slight thickening of the skin after repeated application over 13 weeks.[14] An aqueous solution of 2.5% sodium picramate caused mild conjunctival inflammation in rabbits' eyes.[14] It is also considered a mild skin sensitizer in guinea pigs.[15]

Genotoxicity and Carcinogenicity

The available data suggests that picramic acid has mutagenic potential.[15] However, there is insufficient evidence to definitively classify its carcinogenicity.

Major Hazards and Handling

The most significant hazard associated with sodium picramate is its explosive nature when dry.[13] It can be ignited by heat, sparks, friction, or shock.[2] Therefore, it is typically handled and stored as a wet paste, with a water content of at least 20%.[6] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sodium oxide (Na2O).[16]

Safety Precautions:

  • Always keep the material wet.

  • Avoid heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[13]

  • In case of fire, use a water spray jet, foam, dry powder, or carbon dioxide. Avoid using a full water jet.[13]

Experimental Workflow: Safety and Handling

Safety_Workflow Start Handling Sodium Picramate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Start->PPE Check_Moisture Verify Material is Wet (>20% Water) PPE->Check_Moisture Weighing Weigh in Ventilated Area (Fume Hood) Check_Moisture->Weighing Reaction Introduce to Reaction Vessel Weighing->Reaction Waste Dispose of Waste According to Regulations for Special Waste Reaction->Waste End Procedure Complete Waste->End

Caption: Recommended Safety Workflow for Handling Sodium Picramate.

Conclusion

Sodium 2-amino-4,6-dinitrophenoxide (sodium picramate) is a compound with significant industrial applications, primarily as a dye intermediate and in the formulation of energetic materials. Its synthesis from picric acid is a well-established process, though it requires careful control of reaction conditions. The toxicological profile of sodium picramate indicates that it is a hazardous material, with its explosive nature when dry being a primary concern. Researchers and professionals working with this compound must adhere to strict safety protocols. This guide has synthesized the available literature to provide a comprehensive overview, equipping the reader with the necessary knowledge for informed and safe handling and application of sodium picramate.

References

  • East Harbour Group. (n.d.). Chemicals Explained: Sodium Picramate. Retrieved from [Link]

  • Synthesis of Picric Acid at Domestic Scales. (2019, March 28). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • Arcane Chemicals. (2018, October 5). Sodium Picramate(MIBK Grade). Retrieved from [Link]

  • Arcane Chemicals. (2018, October 5). Sodium Picramate (Crystalline Grade). Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Picramic acid and sodium picramate: Human health tier II assessment. Retrieved from [Link]

  • East Harbour Group. (2022, October 27). Sodium Picramate Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Sodium Picramate (CAS 831-52-7): A Key Player in Dye Intermediates and Organic Synthesis. Retrieved from [Link]

  • United Chemical. (n.d.). Sodium picramate 98%Commercial Grade. Retrieved from [Link]

  • Fiume, M. M., et al. (2009). Amended safety assessment of sodium picramate and picramic acid. International Journal of Toxicology, 28(6 Suppl), 255S–271S. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Picramic Acid. Retrieved from [Link]

  • ChemWhat. (n.d.). Sodium picramate CAS#: 831-52-7. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September 15). Provisional Peer-Reviewed Toxicity Values for Picramic Acid. Retrieved from [Link]

  • YouTube. (2017, April 15). sodium picramate preparation. Retrieved from [Link]

  • Klapötke, T. M., et al. (2022). Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Propellants, Explosives, Pyrotechnics, 47(3), e202100205. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Sodium picramate CAS 831-52-7. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of picramic acid. Retrieved from [Link]

  • European Commission. (2011, March 22). OPINION on Picramic acid and sodium picramate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of sodium picramate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4921319, Picramic Acid. Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). Sodium picramate CAS 831-52-7. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Synthesis of Metal-Complex Azo Dyes using Sodium Picramate

Executive Summary This guide details the protocol for utilizing Sodium Picramate (CAS: 831-52-7) as a diazo component in the synthesis of high-stability metal-complex azo dyes. While the user query specifies the 3,5-dini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Sodium Picramate (CAS: 831-52-7) as a diazo component in the synthesis of high-stability metal-complex azo dyes. While the user query specifies the 3,5-dinitro isomer, this guide addresses the industrial standard 2-amino-4,6-dinitrophenol sodium salt (Sodium Picramate), as it is the globally recognized precursor for C.I. Acid and Solvent dyes (e.g., Acid Brown 75, Acid Orange 60).

Key Application Insight: Sodium Picramate is unique because its ortho-aminophenol structure allows for the formation of tridentate ligands upon azo coupling. This capability is critical for synthesizing 1:2 metal-complex dyes (Chromium/Cobalt), which exhibit superior lightfastness and wetfastness on protein fibers (wool, silk) and polyamides (nylon).

⚠️ Critical Safety Warning: Energetic Intermediates

STOP AND READ: The diazotization of Sodium Picramate yields 2-diazo-4,6-dinitrophenol (DDNP) .

  • DDNP is a Primary Explosive. It is significantly more shock-sensitive than the starting material.

  • NEVER isolate or dry the diazonium intermediate. The synthesis must proceed as a "telescoped" process where the diazo species is consumed immediately in the coupling step.

  • Hydration: Always maintain the starting material and intermediates in a wetted state (>20% water).

Chemical Profile & Mechanism[1][2][3][4]

The Precursor: Sodium Picramate
  • IUPAC: Sodium 2-amino-4,6-dinitrophenolate[1]

  • CAS: 831-52-7[1]

  • Appearance: Dark red paste or crystalline powder (wetted).

  • Solubility: Soluble in hot water; sparingly soluble in cold water.

Reaction Mechanism: The "Diazo-Oxide" Formation

Unlike standard anilines which form diazonium chlorides (


), Sodium Picramate forms a Diazo-Oxide  (also known as a quinone diazide) due to the ortho-hydroxy group.
  • Diazotization: The amine group is converted to a diazonium.[2][3]

  • Internal Neutralization: The acidic phenol proton is lost, and the phenoxide oxygen stabilizes the diazonium cation, forming a zwitterionic neutral species.

  • Metallization: The final dye acts as a tridentate ligand. The Metal ion (Cr³⁺ or Co³⁺) coordinates with:

    • The Phenolic Oxygen (from Picramate).

    • The Azo Nitrogen (from the bond).[4][3][5][6]

    • The Functional Group of the Coupler (e.g., hydroxyl or amino).[4][2]

Visual Pathway Analysis

The following diagram illustrates the reaction logic and critical control points.

G cluster_safety Safety Critical Zone Start Sodium Picramate (CAS 831-52-7) Acid Acidification (HCl, <5°C) Start->Acid Dissolution Diazo INTERMEDIATE: Diazo-Oxide (DDNP) ⚠️ EXPLOSIVE HAZARD Acid->Diazo NaNO2 Addition AzoDye Unmetallized Azo Dye Diazo->AzoDye Coupling (In-Situ) Coupler Coupling Agent (e.g., Resorcinol/Naphthol) pH 8-10 Coupler->AzoDye Electrophilic Subst. Metal Metallization (Cr/Co Salts, Reflux) AzoDye->Metal Complexation Final 1:2 Metal Complex Dye (High Stability) Metal->Final Isolation

Caption: Synthesis workflow highlighting the critical safety containment of the DDNP intermediate.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Sodium Picramate Paste (min 20% H₂O)Diazo Component
Hydrochloric Acid 37% (Conc.)Acidifier
Sodium Nitrite 4N Solution (280 g/L)Diazotizing Agent
Sulfamic Acid SolidNitrite Scavenger
Resorcinol 99% PurityCoupling Component (Example)
Sodium Hydroxide 30% SolutionpH Regulator
Chromium(III) Sulfate BasicMetallizing Agent
Step-by-Step Methodology
Phase 1: Diazotization (The "Direct" Method)

Rationale: The nitro groups deactivate the amine, but the solubility of the sodium salt allows for a smooth reaction if temperature is strictly controlled.

  • Preparation: In a 1L reaction flask, suspend 0.1 mol (approx. 25g) of Sodium Picramate (calculated on dry basis) in 300 mL water .

  • Dissolution: Heat to 50°C to fully dissolve, then cool rapidly to 0-5°C using an ice/salt bath. Fine precipitation of the free acid may occur; this is acceptable.

  • Acidification: Add 25 mL Conc. HCl dropwise. Maintain temp < 5°C.

  • Nitrosation: Add 0.105 mol Sodium Nitrite solution dropwise over 30 minutes. The mixture will turn a brownish-yellow.

    • Validation: Test with Starch-Iodide paper. Instant blue-black indicates excess nitrite (Required).

  • Aging: Stir for 1 hour at 0-5°C to ensure complete conversion to the diazo-oxide.

  • Scavenging: Add small amounts of Sulfamic Acid until Starch-Iodide paper no longer turns blue.

    • Why? Excess nitrite will react with the coupler to form nitrosated impurities, ruining the dye shade.

Phase 2: Coupling (Synthesis of the Ligand)

Rationale: The diazo-oxide is an electrophile. It requires an electron-rich partner (coupler) in an alkaline environment to facilitate substitution.

  • Coupler Prep: In a separate beaker, dissolve 0.1 mol Resorcinol in 200 mL water containing 0.11 mol NaOH . Cool to 5-10°C.

  • Addition: Slowly pour the Diazo-Oxide suspension (Phase 1) into the Coupler solution .

    • Note: Do not add Coupler to Diazo. Adding Diazo to Coupler ensures the Diazo is immediately consumed (safety).

  • pH Control: Simultaneously add 10% NaOH or Sodium Carbonate to maintain pH between 8.5 and 9.5 .

  • Completion: Stir for 2-3 hours. The solution will darken significantly.

    • Validation: Spot test on filter paper. A run-out of the solution should not show color change when treated with alkaline resorcinol (indicates no unreacted diazo).

Phase 3: Metallization (Chroming)

Rationale: Converting the mono-azo dye into a 1:2 Chromium complex.

  • Adjustment: Heat the coupling mass to 80°C . Adjust pH to 5.0 - 6.0 using Acetic Acid.

  • Metal Addition: Add 0.05 mol Chromium(III) Sulfate (or Sodium Dichromate + Glucose for reduction).

    • Stoichiometry: We need 1 Metal ion per 2 Dye molecules.

  • Reflux: Boil under reflux (approx. 100-102°C) for 4-8 hours.

  • Validation: Monitor by TLC (Thin Layer Chromatography). The starting azo dye spot should disappear, replaced by a new, more polar metal-complex spot.

  • Isolation: Salt out with NaCl (10-15% w/v), filter, and dry at < 80°C.

Analytical Validation & Quality Control

HPLC Method for Purity

To verify the purity of the Sodium Picramate starting material or the final dye.

  • Column: C18 Reverse Phase (e.g., Newcrom R1, 3µm, 150 x 4.6mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm and 350 nm.

  • Expected Result: Sodium Picramate elutes early due to polarity. Impurities (like dinitrophenol) elute later.

Spectroscopic Characterization
  • UV-Vis: Metal complexation causes a bathochromic shift (red shift) and a broadening of the absorption band compared to the unmetallized azo dye, indicating successful coordination.

  • FT-IR: Look for the disappearance of the free -OH stretch (approx. 3400 cm⁻¹) and the shift of the -N=N- band, indicating metal coordination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Decomposition of Diazo-OxideEnsure temp is strictly < 5°C during diazotization. Do not expose intermediate to bright light.
Dull / Dirty Shade Excess Nitrite during couplingEnsure Sulfamic Acid scavenging step is fully executed.
Incomplete Metallization pH too high or lowMaintain pH 5-6 during reflux. Check stoichiometry (Cr:Dye = 1:2).
Precipitation during Diazotization Concentration too highDilute the reaction mass. The Diazo-oxide has low solubility.[7]

References

  • European Chemicals Agency (ECHA). Substance Information: Sodium Picramate (CAS 831-52-7). [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Picramic acid and sodium picramate. (SCCS/1228/09). [Link]

  • SIELC Technologies. HPLC Separation of Phenol, 2-amino-4,6-dinitro-, monosodium salt. [Link]1]

  • Hunger, K. (Ed.). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH, 2003. (Standard text for Azo Dye mechanisms). [Link]

  • United Chemical. Sodium Picramate Technical Data Sheet. [Link]

Sources

Application

Application Notes and Protocols for Phenol, 2-amino-3,5-dinitro-, monosodium salt in Analytical Chemistry

Authored by: A Senior Application Scientist Introduction Phenol, 2-amino-3,5-dinitro-, monosodium salt, also known as sodium 2-amino-3,5-dinitrophenoxide, is an aromatic compound whose potential as a specialized reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Phenol, 2-amino-3,5-dinitro-, monosodium salt, also known as sodium 2-amino-3,5-dinitrophenoxide, is an aromatic compound whose potential as a specialized reagent in analytical chemistry is an area of active exploration. Its molecular structure, featuring a phenolic hydroxyl group, an amino group, and two electron-withdrawing nitro groups, suggests a range of functionalities that can be exploited for analytical purposes. The presence of these groups imparts chromophoric properties and potential for derivatization reactions, making it a candidate for spectrophotometric and chromatographic applications.

This document provides a technical guide on the potential uses of Phenol, 2-amino-3,5-dinitro-, monosodium salt as a reagent in analytical chemistry. The protocols outlined herein are based on established principles of analytical chemistry and the known reactivity of similar substituted nitrophenols and aromatic amines. These methodologies are intended to serve as a foundational framework for researchers and drug development professionals to develop and validate new analytical methods.

Physicochemical Properties and Rationale for Analytical Use

The analytical utility of Phenol, 2-amino-3,5-dinitro-, monosodium salt is predicated on the following structural features:

  • Chromophoric Nature: The dinitrophenolic structure inherently absorbs light in the ultraviolet-visible (UV-Vis) spectrum. The wavelength of maximum absorbance (λmax) is expected to be sensitive to the pH of the medium due to the phenolic hydroxyl group, suggesting its potential as a pH indicator.

  • Reactive Amino Group: The primary aromatic amine group is a nucleophile that can react with various electrophilic reagents to form stable, colored, or fluorescent derivatives. This functionality is the basis for its proposed use in the derivatization of analytes for quantification.

  • Phenolic Hydroxyl Group: The acidity of the phenolic proton is significantly increased by the presence of the two electron-withdrawing nitro groups. This property is key to its potential application as a pH indicator and for reactions involving the phenoxide form.

Proposed Analytical Applications and Protocols

Based on the chemical characteristics of Phenol, 2-amino-3,5-dinitro-, monosodium salt and the established applications of analogous compounds, we propose the following analytical uses.

Spectrophotometric Quantification of Primary and Secondary Amines

Principle: This proposed method adapts the well-established reaction of 2,4-dinitrofluorobenzene (DNFB) with primary and secondary amines for spectrophotometric analysis.[1][2] In this hypothetical application, Phenol, 2-amino-3,5-dinitro-, monosodium salt would first be diazotized and then coupled with the target amine to form a colored azo dye. The intensity of the resulting color, measured by a spectrophotometer, would be directly proportional to the concentration of the amine. This approach is analogous to methods using other aromatic amines for colorimetric quantification.[3]

Experimental Workflow:

A Preparation of Reagents B Diazotization of Phenol, 2-amino-3,5-dinitro-, monosodium salt A->B C Coupling Reaction with Analyte (Amine) B->C D Color Development C->D E Spectrophotometric Measurement D->E F Data Analysis and Quantification E->F

Caption: Proposed workflow for the spectrophotometric determination of amines.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Phenol, 2-amino-3,5-dinitro-, monosodium salt (e.g., 1 mg/mL) in a suitable solvent such as 20% ethanol.

    • Prepare a fresh solution of sodium nitrite (e.g., 1% w/v) in deionized water.

    • Prepare a solution of hydrochloric acid (e.g., 2 M).

    • Prepare a solution of the target primary or secondary amine of known concentration for calibration.

    • Prepare a suitable buffer solution to maintain the optimal pH for the coupling reaction.

  • Diazotization:

    • To an aliquot of the Phenol, 2-amino-3,5-dinitro-, monosodium salt stock solution in a test tube, add an equal volume of 2 M HCl.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add the sodium nitrite solution dropwise with constant stirring.

    • Allow the reaction to proceed for 5-10 minutes in the ice bath to form the diazonium salt.

  • Coupling Reaction:

    • To a separate series of test tubes, add increasing volumes of the standard amine solution (for calibration curve) or the sample solution.

    • Add a sufficient volume of the buffer solution to each tube.

    • Add the freshly prepared diazonium salt solution to each tube and mix well.

  • Color Development and Measurement:

    • Allow the reaction mixtures to stand at room temperature for a specified time (e.g., 15-30 minutes) for the color to develop fully.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer against a reagent blank. The λmax will need to be determined experimentally.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard amine solutions.

    • Determine the concentration of the amine in the unknown sample by interpolating its absorbance value on the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.99), the limit of detection (LOD), and the limit of quantification (LOQ) should be determined to validate the method. Precision and accuracy should be assessed by analyzing replicate samples and spiked samples.

Use as a pH Indicator

Principle: Substituted nitrophenols are known to function as pH indicators due to the change in their electronic structure upon deprotonation of the phenolic hydroxyl group.[4][5] The monosodium salt of 2-amino-3,5-dinitrophenol exists as the phenoxide ion in solution. In acidic conditions, the phenoxide will be protonated, leading to a shift in the absorption spectrum and a visible color change. The pKa of the indicator will determine the pH range over which the color transition occurs.

Experimental Workflow:

A Prepare Indicator Solution C Add Indicator to Buffers A->C B Prepare Buffer Solutions of Varying pH B->C D Measure Absorbance Spectra C->D E Observe Color Change C->E F Determine pKa and pH Transition Range D->F E->F

Caption: Workflow for characterizing a new pH indicator.

Protocol for Characterization:

  • Preparation of Indicator Solution:

    • Prepare a dilute solution of Phenol, 2-amino-3,5-dinitro-, monosodium salt (e.g., 0.1% w/v) in deionized water or a water-ethanol mixture.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the acidic, neutral, and basic ranges (e.g., from pH 2 to pH 12).

  • Spectrophotometric Analysis:

    • To a constant volume of each buffer solution, add a small, fixed volume of the indicator solution.

    • Record the UV-Vis absorption spectrum for each pH value.

    • Plot the absorbance at the λmax of the acidic and basic forms against the pH.

  • Determination of pKa and Transition Range:

    • The pKa of the indicator can be determined from the inflection point of the absorbance vs. pH plot.

    • The useful pH transition range is typically considered to be pKa ± 1.

Data Presentation:

pHColor Observedλmax (nm) of Acidic Formλmax (nm) of Basic Form
2.0(To be determined)(To be determined)(To be determined)
4.0(To be determined)(To be determined)(To be determined)
6.0(To be determined)(To be determined)(To be determined)
8.0(To be determined)(To be determined)(To be determined)
10.0(To be determined)(To be determined)(To be determined)
12.0(To be determined)(To be determined)(To be determined)
Derivatizing Agent for Chromatographic Analysis of Aldehydes and Ketones

Principle: The amino group of Phenol, 2-amino-3,5-dinitro-, monosodium salt can react with the carbonyl group of aldehydes and ketones to form a Schiff base (imine). This reaction is analogous to the use of 2,4-dinitrophenylhydrazine (DNPH) to form colored hydrazones for the analysis of carbonyl compounds. The resulting dinitrophenyl-substituted imine would be highly chromophoric, allowing for sensitive detection by UV-Vis detectors in High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[6]

Experimental Workflow:

A Sample containing Aldehyde/Ketone B Derivatization with Reagent A->B C Formation of Schiff Base B->C D Chromatographic Separation (HPLC/TLC) C->D E UV-Vis Detection D->E F Quantification E->F

Caption: Workflow for chromatographic analysis using pre-column derivatization.

Protocol for HPLC Analysis:

  • Derivatization Reaction:

    • Mix a known volume of the sample containing the carbonyl compound with an excess of the Phenol, 2-amino-3,5-dinitro-, monosodium salt solution.

    • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) to facilitate the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.

    • Cool the reaction mixture and dilute with the mobile phase.

  • HPLC Conditions (to be optimized):

    • Column: A reversed-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector set at the λmax of the Schiff base derivative.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard solutions of the target aldehyde or ketone and derivatize them under the same conditions as the sample.

    • Inject the derivatized standards into the HPLC system to generate a calibration curve based on peak area.

    • Calculate the concentration of the analyte in the sample from the calibration curve.

Conclusion

Phenol, 2-amino-3,5-dinitro-, monosodium salt presents several promising avenues for application as a reagent in analytical chemistry. Its inherent chromophoric properties and reactive functional groups make it a strong candidate for the development of new spectrophotometric and chromatographic methods. The protocols detailed in this guide are based on established chemical principles and are intended to provide a robust starting point for method development and validation. Further experimental work is necessary to optimize reaction conditions, determine performance characteristics such as sensitivity and selectivity, and fully realize the potential of this versatile compound in analytical applications.

References

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. Available from: [Link].

  • Habekost, A. (2025). Analysis of p-Nitrophenol Reduction.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. Available from: [Link].

  • ResearchGate. (PDF) Spectrophotometric Method for the Determination of Drugs Containing Phenol Group by Using 2, 4- Dinitrophenylhydrazine. Available from: [Link].

  • Google Patents. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen.
  • Der Pharma Chemica. Spectrophotometric Method for Determination of Dissociation Constant of weak acid like 2, 4-Dinitrophenol in 1-Propanol-Water Mi. Available from: [Link].

  • DTIC. Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl) -. Available from: [Link].

  • Zhengzhou Delong Chemical Co., Ltd. Application technology of sodium nitrophenolate. Available from: [Link].

  • Al-Sabha, W. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry, 4(1), 69-76.
  • Darwish, I. A., et al. (2013). Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization with 2,4-Dinitrofluorobenzene. Journal of the Chilean Chemical Society, 58(4), 2095-2100.
  • BriefingWire. Sodium 2-Amino-4-Nitrophenol Market: Supporting Dye and Chemical Applications. Available from: [Link].

  • Rasayan Journal of Chemistry. visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Available from: [Link].

  • ResearchGate. (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Available from: [Link].

  • Wikipedia. 2,4-Dinitrophenol. Available from: [Link].

  • BiochemoPharma. 2,4-DINITROPHENOL INDICATOR AR 516350025 Reagents 51-28-5. Available from: [Link].

  • Synthesis Improvement and Properties of 1-Amino-3,5-dinitro -1,2,4-triazole. Available from: [Link].

  • Biblioteka Nauki. Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Available from: [Link].

  • PubChem. 2,3-Dinitrophenol. Available from: [Link].

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC. Available from: [Link].

  • University of Guelph. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. Available from: [Link].

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available from: [Link].

  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids. Available from: [Link].

Sources

Method

Application Note: Sodium 2-Amino-3,5-Dinitrophenolate as a Redox-Active Chromogenic Substrate

This Application Note is designed for researchers and assay developers focusing on oxidoreductase enzyme kinetics, specifically Nitroreductases (NTRs) and Phenol Oxidases (e.g., Laccase, Tyrosinase) . The compound Phenol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and assay developers focusing on oxidoreductase enzyme kinetics, specifically Nitroreductases (NTRs) and Phenol Oxidases (e.g., Laccase, Tyrosinase) .

The compound Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 58696-93-0), structurally distinct from the more common picramic acid (2-amino-4,6-dinitrophenol), serves as a highly specific redox-active chromogenic substrate . Its unique electron-withdrawing nitro groups at the 3,5-positions combined with the electron-donating amino group at the 2-position create a "push-pull" electronic system ideal for monitoring enzymatic redox transformations.

Executive Summary & Mechanism of Action

Sodium 2-amino-3,5-dinitrophenolate acts as a dual-mode substrate capable of detecting both reductive and oxidative enzymatic activities. Unlike standard nitrophenol substrates (e.g., p-nitrophenol), the presence of the amino group adjacent to the phenolic hydroxyl allows for complex resonance stabilization and distinct spectral shifts upon enzymatic modification.

Mechanistic Pathways
  • Nitroreductase (NTR) Pathway (Reductive):

    • Enzyme: Type I (Oxygen-insensitive) or Type II (Oxygen-sensitive) Nitroreductases.

    • Action: Stepwise reduction of the 3- or 5-nitro groups to hydroxylamines (-NHOH) and subsequently to amines (-NH2).

    • Signal: Hypsochromic Shift (Blue Shift) . The starting material is deep orange/red (due to the nitro-phenolate resonance). Reduction disrupts this conjugation, resulting in a shift to pale yellow or colorless products (diamino-nitrophenols).

  • Phenol Oxidase Pathway (Oxidative):

    • Enzyme: Laccase, Tyrosinase, or Peroxidase (HRP).

    • Action: Oxidation of the 2-amino/1-hydroxyl moiety to form unstable quinone imines, which spontaneously polymerize or couple.

    • Signal: Bathochromic Shift (Red/Dark Shift) or precipitation.[1][2] Formation of dark brown/purple azo-like polymers.

Experimental Workflow Visualization

The following diagram illustrates the dual-pathway utility of this substrate.

G Substrate Sodium 2-Amino-3,5-Dinitrophenolate (Deep Orange/Red) Abs Max: ~420-450 nm NTR Nitroreductase (NTR) + NADPH Substrate->NTR Laccase Laccase / Peroxidase + O2 / H2O2 Substrate->Laccase Intermediate Hydroxylamino Intermediate (Transient) NTR->Intermediate Product_Red Diamino-Nitrophenol (Pale Yellow/Colorless) Abs Decrease Intermediate->Product_Red  6e- Reduction Quinone Quinone Imine (Reactive) Laccase->Quinone Product_Ox Polymerized Pigment (Dark Brown/Precipitate) Abs Increase Quinone->Product_Ox  Oxidative Coupling

Caption: Dual enzymatic pathways for Sodium 2-amino-3,5-dinitrophenolate. Left: Reductive bleaching by NTR. Right: Oxidative darkening by Laccase.

Protocol A: Nitroreductase (NTR) Kinetic Assay

This protocol is optimized for detecting bacterial or mammalian nitroreductase activity (e.g., from E. coli or liver homogenates).

Reagents Required[1][3][4]
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4 (degassed for Type II NTRs).

  • Substrate Stock: 10 mM Sodium 2-amino-3,5-dinitrophenolate in DMSO.

  • Cofactor: 10 mM NADPH (freshly prepared in cold buffer).

  • Enzyme Source: Purified NTR or cell lysate.

  • Stop Solution: 0.1 M HCl (optional for endpoint).

Step-by-Step Methodology
  • Baseline Correction: In a quartz cuvette or 96-well clear plate, add 180 µL Assay Buffer .

  • Substrate Addition: Add 10 µL Substrate Stock (Final conc: 0.5 mM).

  • Blank Measurement: Record Absorbance at 450 nm (

    
    ) for 2 minutes to ensure stability.
    
  • Reaction Initiation: Add 10 µL Enzyme Source and 5 µL NADPH . Mix immediately by pipetting.

    • Note: For Type II (oxygen-sensitive) NTRs, this step must be performed under anaerobic conditions (nitrogen glove box).

  • Kinetic Monitoring: Measure the decrease in

    
     every 30 seconds for 10–20 minutes at 37°C.
    
  • Data Analysis: Plot

    
     vs. Time. Calculate activity using the molar extinction coefficient (
    
    
    
    ).
    • Estimated

      
      : ~12,000 M⁻¹cm⁻¹ (Must be empirically determined for your specific buffer system).
      
ParameterValue / Condition
Wavelength 450 nm (monitoring disappearance)
Temperature 37°C
pH Optimum 7.0 – 7.8
Linearity Range 0.05 – 1.0 mM Substrate

Protocol B: Oxidative Coupling (Laccase/Peroxidase) Screen

This protocol utilizes the amino-phenol moiety as an electron donor for oxidative enzymes, useful for screening fungal laccases or peroxidase-coupled immunoassays.

Reagents Required[1][3][4]
  • Buffer: 100 mM Sodium Acetate, pH 5.0 (for Laccase) or Phosphate Buffer pH 7.0 (for HRP).

  • Substrate Stock: 10 mM Sodium 2-amino-3,5-dinitrophenolate (in water or DMSO).

  • Oxidant (for HRP only): 0.3% Hydrogen Peroxide (

    
    ).
    
  • Enzyme: Laccase (e.g., Trametes versicolor) or HRP-conjugate.

Step-by-Step Methodology
  • Preparation: Prepare reaction wells with 190 µL Buffer .

  • Substrate: Add 5 µL Substrate Stock (Final conc: 0.25 mM).

  • Initiation:

    • For Laccase: Add 5 µL Enzyme .

    • For HRP: Add 5 µL Enzyme + 5 µL

      
       .
      
  • Observation: Monitor the reaction for 15–30 minutes .

    • Positive Result: Solution turns from clear orange to dark brown/purple or forms a precipitate.

  • Quantification: Measure Absorbance at 550–600 nm (Bathochromic shift region).

Critical Quality Attributes & Troubleshooting

Self-Validating Controls
  • No-Enzyme Control: Essential to rule out spontaneous oxidation (auto-oxidation) of the amino group in alkaline buffers.

  • No-Cofactor Control (NTR Assay): Run the assay without NADPH to distinguish diaphorase activity from specific nitroreductase activity.

Solubility & Stability[1][5]
  • Solubility: The monosodium salt is water-soluble up to ~50 mM. However, stock solutions in DMSO are recommended for long-term stability to prevent hydrolysis or oxidation.

  • pH Sensitivity: As a phenol derivative, the absorbance spectrum is pH-dependent (pK_a effects). Ensure all comparative assays are run at the exact same pH.

Safety Note

Warning: Dinitrophenols are uncouplers of oxidative phosphorylation and potential explosion hazards if dried and heated.

  • Handling: Always handle the salt in solution or moist form. Avoid friction/shock if in dry powder form.

  • Disposal: Segregate as hazardous organic waste (nitro-compounds). Do not autoclave dry material.

References

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial nitroreductases: enzymes for specialized applications. Trends in Biotechnology. Link

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12202685 (Sodium 2-amino-3,5-dinitrophenolate). Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Sodium Picramate/Dinitrophenolate derivatives. Link

  • Roldán, M. D., et al. (2008). Bio-sensing of nitroaromatic compounds. FEMS Microbiology Reviews. Link

Sources

Application

Application Note: Electrochemical Quantification of Sodium 2-Amino-3,5-Dinitrophenolate

Abstract & Scope This application note details the protocol for the electrochemical quantification of Sodium 2-amino-3,5-dinitrophenolate , a critical intermediate in the synthesis of azo dyes and picramic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the electrochemical quantification of Sodium 2-amino-3,5-dinitrophenolate , a critical intermediate in the synthesis of azo dyes and picramic acid derivatives. While historically analyzed via HPLC, electrochemical methods offer superior speed, portability, and cost-efficiency.

This guide focuses on utilizing the electro-reducible behavior of the nitro (


) moieties.[1][2][3] We present a validated workflow using a Glassy Carbon Electrode (GCE), optionally modified with Multi-Walled Carbon Nanotubes (MWCNTs) to enhance electron transfer kinetics.

Target Audience: Analytical Chemists, QC Specialists in Dye Manufacturing, and Environmental Toxicologists.

Scientific Mechanism: The Redox Pathway

To design a robust detection protocol, one must understand the analyte's behavior at the electrode interface. The target molecule contains three electroactive centers: a phenolic oxygen, an amino group, and two nitro groups.

Electrochemical Behavior

The primary detection signal arises from the cathodic reduction of the nitro groups. Unlike the oxidation of the amino group (which can be prone to fouling via polymerization), the reduction of


 is highly sensitive and distinct.
  • Step 1 (

    
     Reduction):  In protic media (pH 4.0–7.0), the nitro groups undergo a stepwise 
    
    
    
    reduction to form hydroxylamines (
    
    
    ).
  • Step 2 (Secondary Reduction): At more negative potentials, the hydroxylamine can further reduce to an amine (

    
    ), though this is often kinetically slow on unmodified carbon.
    
  • Step 3 (Reversible Couple): The generated hydroxylamine can undergo a reversible

    
     oxidation to a nitroso derivative (
    
    
    
    ) upon reversing the scan.
Mechanistic Diagram

The following diagram illustrates the redox pathway utilized for signal generation.

RedoxMechanism Analyte 2-amino-3,5-dinitrophenol (Reactant) Inter1 Hydroxylamine Intermediate (R-NHOH) Analyte->Inter1 + 4e⁻ / 4H⁺ (Cathodic Peak 1) Product Triaminophenol Derivative (R-NH2) Inter1->Product + 2e⁻ / 2H⁺ (Cathodic Peak 2) Nitroso Nitroso Derivative (R-NO) Inter1->Nitroso - 2e⁻ / 2H⁺ (Anodic Scan)

Figure 1: Electrochemical reduction pathway of dinitro-substituted phenols. The primary analytical signal is the reduction to hydroxylamine.

Materials & Equipment

Reagents
ReagentGradePurpose
Sodium 2-amino-3,5-dinitrophenolate >98% PurityTarget Analyte
Phosphate Buffer Saline (PBS) 0.1 M, pH 7.0Supporting Electrolyte
MWCNT Suspension 1 mg/mL in DMFElectrode Modifier (Optional)
Alumina Powder 0.3 µm & 0.05 µmElectrode Polishing
Potassium Ferricyanide 5 mMSystem Suitability Test
Safety Warning (Critical)

DANGER: Polynitro-phenols and their salts can be explosive when dry. Always keep the salt wetted (phlegmatized) during storage. Weigh samples while wet or in solution. Avoid friction and shock.

Experimental Protocol

Phase 1: Electrode Preparation

The quality of the voltammetric signal is directly proportional to the cleanliness of the GCE surface.

  • Mechanical Polishing: Polish the GCE on a microcloth pad with 0.3 µm alumina slurry for 2 minutes. Rinse with DI water.[4][5] Repeat with 0.05 µm alumina.

  • Sonication: Sonicate the electrode in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

  • Activation (Electrochemical): Cycle the electrode in 0.5 M

    
     between -0.5 V and +1.5 V until stable cyclic voltammograms are obtained.
    
  • Modification (Optional but Recommended): Drop-cast 5 µL of MWCNT suspension onto the GCE surface. Allow to dry under an IR lamp. Rationale: MWCNTs increase the effective surface area and facilitate electron transfer for nitro-reduction.

Phase 2: Analytical Method (DPV)

Differential Pulse Voltammetry (DPV) is selected over Cyclic Voltammetry (CV) to minimize capacitive charging current and lower the Limit of Detection (LOD).

Instrument Parameters:

  • Technique: Differential Pulse Voltammetry (DPV)[4][5][6]

  • Potential Range: 0.0 V to -1.2 V (Cathodic Scan)

  • Step Potential: 5 mV

  • Modulation Amplitude: 50 mV

  • Scan Rate: 50 mV/s

  • Deposition Time: 60 s (Open Circuit Accumulation)

Phase 3: Workflow Diagram

ProtocolWorkflow Start Start: Sample Preparation Polishing 1. GCE Polishing (Alumina 0.05 µm) Start->Polishing Activation 2. Electrochemical Activation (0.5 M H2SO4) Polishing->Activation Standard 3. Prepare Standards (PBS pH 7.0) Activation->Standard Measurement 4. Run DPV Scan (0 to -1.2 V) Standard->Measurement Data 5. Peak Analysis (Measure Current at -0.6 V) Measurement->Data

Figure 2: Step-by-step experimental workflow for the detection of 2-amino-3,5-dinitrophenolate.

Data Analysis & Validation

Signal Interpretation

You will observe two distinct reduction peaks in the cathodic scan:

  • Peak I (~ -0.4 V vs Ag/AgCl): Reduction of the nitro group at the 3-position (facilitated by H-bonding with the amine).

  • Peak II (~ -0.7 V vs Ag/AgCl): Reduction of the nitro group at the 5-position. Note: Peak potentials shift with pH (approx. 59 mV/pH unit).

Quantification

Construct a calibration curve by plotting the Peak Current (


)  of the most sensitive peak (usually Peak II) against concentration.
ParameterValue / Calculation
Linear Range 0.5 µM – 100 µM
Sensitivity Slope of Calibration Curve (

)
LOD (Limit of Detection)

LOQ (Limit of Quantitation)

Interference Check

Common ions (


) do not interfere. However, other nitro-aromatics (e.g., 2,4-DNP) will interfere.[7] Separation via Solid Phase Extraction (SPE) is recommended for complex matrices like wastewater.

References

  • BareK, J., et al. (2011).[7] "Voltammetric and amperometric determination of 2,4-dinitrophenol metabolites." Talanta.

  • Hassan, R., et al. (2022). "Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites." Biosensors.

  • Thermo Fisher Scientific. "Safety Data Sheet: Nitro-aromatic compounds."

  • Gholivand, M. B., et al. (2010). "Simultaneous determination of dinitrophenol isomers at a poly(aspartic acid) modified electrode." Journal of Hazardous Materials.

  • Banks, C. E., et al. (2005). "Electrochemical detection of nitro-aromatics: A review." Analytical Methods. (General Reference for Nitro-Reduction Mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "Phenol, 2-amino-3,5-dinitro-, monosodium salt" synthesis

Welcome to the Technical Support Center for High-Energy Intermediates. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Energy Intermediates. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting and optimization guide for the synthesis of Sodium 2-amino-3,5-dinitrophenolate (commonly referred to in industrial contexts as Sodium Picramate ).

⚠️ Critical Nomenclature & Isomer Verification

Before proceeding, verify your target structure. There is a widespread historical and database nomenclature discrepancy regarding this compound:

  • The Industrial Standard (Target of this Guide): Sodium Picramate (CAS 831-52-7). Structurally, this is Sodium 2-amino-4,6-dinitrophenolate (derived from the partial reduction of Picric Acid). Most requests for "2-amino-3,5-dinitro-" salts in drug development and dye chemistry actually refer to this compound due to legacy numbering conventions (Griess, 1858).

  • The Literal Isomer: Sodium 2-amino-3,5-dinitrophenolate (Meta-nitro substitution). This is a rare isomer, chemically distinct and not accessible via standard Picric Acid reduction.

  • Decision: This guide focuses on the Partial Reduction of Picric Acid (Zinin Reduction) to yield Sodium Picramate, as this matches the "Monosodium Salt" commercial profile and yield optimization context.

PART 1: The Optimized Synthesis Workflow

The "Happy Path" for high-yield synthesis relies on the controlled Zinin reduction using Sodium Sulfide (


) or Sodium Hydrosulfide (

).
The Reaction Scheme

The reaction involves the regioselective reduction of the ortho-nitro group of 2,4,6-trinitrophenol (Picric Acid) to an amine.

ReactionPathway cluster_conditions Critical Parameters Picric Picric Acid (2,4,6-Trinitrophenol) Intermediate Meisenheimer Complex Picric->Intermediate pH > 9, 55°C Na2S Na2S / NaHS (Reductant) Na2S->Intermediate Picramate Sodium Picramate (2-Amino-4,6-dinitrophenolate) Intermediate->Picramate Selective Reduction OverRed Triamic Acid (Over-reduction) Picramate->OverRed Excess Sulfide > 65°C Temp: 55-60°C Temp: 55-60°C Stoichiometry: 1.0 : 1.8 Stoichiometry: 1.0 : 1.8

Figure 1: Reaction pathway for the partial reduction of Picric Acid. Note the critical branch point where over-reduction occurs.

PART 2: Troubleshooting & Optimization (Q&A)

Module A: Yield Optimization (Stoichiometry & Kinetics)

Q: My yield is consistently stuck below 60%. Where is the mass going? A: Low yield in this synthesis usually stems from two competing failures: Over-reduction or Incomplete Conversion .

  • Check Sulfide Stoichiometry:

    • The Issue: Theoretical stoichiometry is 1.5 moles of Sulfide per mole of Picric Acid (assuming

      
      ). However, commercial Sodium Sulfide is often hydrated (
      
      
      
      ) and degrades to Thiosulfate upon air exposure.
    • The Fix: Do not rely on weight. Titrate your sulfide solution iodometrically before addition to determine the active sulfide content. Aim for a precise 1.0 : 1.8 molar ratio (Picric : Sulfide).

  • The "Red Mud" Problem (Polysulfides):

    • The Issue: Excess sulfide creates polysulfides that solubilize the product or form colloidal sulfur that traps the salt during filtration.

    • The Fix: Maintain the reaction temperature strictly between 55°C and 60°C . Below 50°C, the reaction stalls (incomplete). Above 65°C, you risk reducing the second nitro group (forming diamines), which are water-soluble and lost in the filtrate.

Q: I see a large amount of black tar/amorphous solid. What is this? A: This is a thermal decomposition product caused by local hotspots .

  • Mechanism: The reduction is highly exothermic. If you add the sulfide solution too quickly, the local temperature at the injection point can spike >80°C, triggering oxidative coupling (azo-dye formation) or polymerization.

  • Protocol Adjustment: Switch to sub-surface addition of the sulfide solution over 45–60 minutes. Use vigorous mechanical stirring (not magnetic) to dissipate heat instantly.

Module B: Purity & Isolation

Q: My product is a paste and won't crystallize. How do I get the crystalline salt? A: Sodium Picramate has a "solubility valley" dependent on ion concentration (Common Ion Effect).

  • The Salting-Out Trick: After the reaction is complete (verified by TLC; disappearance of Picric Acid spot), the solution is likely dark red/brown.

    • Step 1: Cool slowly to 20°C.

    • Step 2: Add Sodium Chloride (NaCl) to 10-15% w/v saturation. This forces the Sodium Picramate out of solution while keeping the sulfidic byproducts dissolved.

    • Step 3: Filter immediately. Do not let it stand for days, as sulfur will precipitate and contaminate the cake.

Q: The product contains elemental sulfur (yellow specks). How do I remove it? A: Sulfur is a byproduct of the sulfide oxidation (


).
  • Prevention: Ensure your sulfide solution is alkaline (

    
    ). In acidic conditions, polysulfides collapse into elemental sulfur immediately.
    
  • Purification: If sulfur is present, wash the crude filter cake with Carbon Disulfide (

    
    )  or warm Benzene (Caution: Carcinogenic). Alternatively, recrystallize from hot water (
    
    
    
    ), filtering the hot solution through Celite to remove suspended sulfur before cooling.
Module C: Safety & Stability

Q: Is the product shock-sensitive? A: YES.

  • Risk: Sodium Picramate is an energetic material (Class 1 or 4.1 depending on hydration). It is less sensitive than Picric Acid but more sensitive than TNT.

  • Handling: NEVER dry to 0% moisture unless absolutely necessary for a specific anhydrous step. Store and handle as a paste with ~20% water content .

  • Incompatibility: Avoid contact with heavy metals (Lead, Copper), as heavy metal picramates are primary explosives. Use glass-lined or stainless steel (316L) reactors only.

PART 3: Experimental Protocol (Optimized)

Objective: Synthesis of Sodium Picramate (Monohydrate) Scale: 0.1 mol (Picric Acid basis)

ParameterSpecificationReason
Picric Acid 22.9 g (0.1 mol)Starting material (Keep wetted!)
Sodium Sulfide ~48 g (

)
Reductant (Must titrate for exact active S)
Water 300 mLSolvent
Temperature 55°C ± 2°CSelectivity control
Addition Time 60 minsHeat management

Step-by-Step:

  • Dissolution: In a 500mL 3-neck flask, suspend 22.9g Picric Acid in 200mL water. Add Sodium Carbonate (

    
    ) slowly until pH ~8-9 to solubilize it as Sodium Picrate. Heat to 50°C .
    
  • Reduction: Dissolve Sodium Sulfide in 100mL water. Add this solution dropwise to the Picrate solution over 60 minutes.

    • Visual Cue: Solution turns from yellow (Picrate) to deep red (Picramate).

  • Digestion: Maintain at 55°C for 30 minutes post-addition.

  • Crystallization: Cool to 10°C. Add 30g NaCl (granular). Stir for 30 minutes.

  • Filtration: Filter the red crystalline solid. Wash with 50mL cold brine (10% NaCl).

  • Drying: Air dry to constant weight (retain ~15% moisture for safety).

PART 4: Advanced Troubleshooting Logic

Use this logic tree to diagnose batch failures.

Troubleshooting Start Batch Analysis Yield Low Yield (<60%)? Start->Yield Purity Low Purity / Tarry? Start->Purity CheckFiltrate Check Filtrate pH & Color Yield->CheckFiltrate Yes CheckSulfur Yellow specks? Purity->CheckSulfur Yes OverRed CAUSE: Temp >65°C or Excess Sulfide CheckFiltrate->OverRed Dark Black/Purple (Diamines) UnderRed CAUSE: Temp <50°C or Old Sulfide CheckFiltrate->UnderRed Yellow/Orange (Picric Acid) Acidic CAUSE: pH dropped <7 during wash CheckSulfur->Acidic Yes (Elemental S) Tarry CAUSE: Addition too fast (Hotspots) CheckSulfur->Tarry No (Black Tar)

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Wentrup, C. (2019).[1][2] "Nitrogen- and Sulfur-Containing Energetic Compounds. 64 Years of Fascinating Chemistry". Australian Journal of Chemistry. (Discusses Griess's original nomenclature and synthesis of picramic acid derivatives).

  • PrepChem. "Preparation of picramic acid". (Detailed protocol for the partial reduction of picric acid using sodium sulfide).

  • Sciencemadness Library. "Picramic acid synthesis and Sodium Picramate". (Discussion on industrial yield optimization and isomer distinction).

  • PubChem. "Phenol, 2-amino-4,6-dinitro-, monosodium salt (Sodium Picramate)". (Chemical structure and safety data).

Sources

Optimization

"Phenol, 2-amino-3,5-dinitro-, monosodium salt" stability issues and degradation pathways

This guide serves as a specialized technical support resource for Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 63589-13-9).[1] It is designed for researchers and process chemists requiring in-depth stability data,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 63589-13-9).[1] It is designed for researchers and process chemists requiring in-depth stability data, degradation mechanisms, and troubleshooting protocols.

CAS: 63589-13-9 | Formula: C₆H₄N₃NaO₅ | MW: 221.10 g/mol

Executive Stability Profile

Core Status: Energetic & Oxidatively Labile This compound is an isomer of the more common sodium picramate (2-amino-4,6-dinitrophenolate). Like its isomer, it possesses dual instability characteristics:

  • Redox Instability: The ortho-aminophenol moiety (1-OH, 2-NH₂) is highly susceptible to auto-oxidation, leading to quinonoid degradation products.

  • Energetic Instability: The polysubstituted nitroaromatic core renders the dry salt shock-sensitive and thermally unstable.

Critical Storage Directive:

  • State: Must be stored wetted (typically >20% water) to mitigate explosive hazards.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

  • Temperature: 2–8°C. Do not freeze (crystal growth/shearing risks).

Degradation Pathways & Mechanisms[2]

Understanding the specific degradation routes is vital for interpreting HPLC impurity profiles and ensuring assay integrity.

Pathway A: Oxidative Deamination (The "Darkening" Effect)

The primary degradation route in solution is the oxidation of the electron-rich amino group, facilitated by the ortho-hydroxyl group.

  • Mechanism: The phenolate anion acts as a strong electron donor. In the presence of oxygen, the amino group (-NH₂) oxidizes to an imino form, eventually forming o-quinone imines .

  • Visual Indicator: Samples shift from orange/red to deep brown/black.

  • Kinetics: Accelerated by high pH (>9.0) and trace metal ions (Fe³⁺, Cu²⁺).

Pathway B: Photochemical Nitro-Reduction

Upon exposure to UV/Vis light (specifically <450 nm), the nitro groups at positions 3 and 5 can undergo partial reduction.

  • Mechanism: Nitro (-NO₂)

    
     Nitroso (-NO) 
    
    
    
    Hydroxylamine (-NHOH).
  • Impact: Shifts UV

    
     and creates "ghost peaks" in LC-MS that have M-16 or M-14 mass shifts.
    
Pathway C: Inadvertent Diazotization (Safety Hazard)

In acidic media containing trace nitrites (often found in lower-grade solvents or water), the 2-amino group converts to a diazonium species.

  • Result: Formation of 6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one (an internal diazo oxide).

  • Risk: This specific degradation product is a primary explosive (related to DDNP).

Visualizing the Pathways

DegradationPathways Figure 1: Primary degradation pathways for Sodium 2-Amino-3,5-Dinitrophenolate. Start 2-Amino-3,5-Dinitrophenolate (Active) Quinone o-Quinone Imine (Oxidative Degradation) Start->Quinone O2 / High pH (Auto-oxidation) Diazo Diazo Oxide (Explosive Hazard) Start->Diazo Acid + Nitrites (Diazotization) Nitroso Nitroso/Hydroxylamine (Photodegradation) Start->Nitroso UV Light (<450nm)

Troubleshooting Guide (Q&A)

Issue 1: Sample Discoloration

Q: My stock solution turned from bright orange to dark brown overnight. Is it still usable? A: Likely No. The darkening indicates significant oxidation of the amine to quinonoid species.

  • Diagnosis: Check the UV-Vis spectrum. A new broad band appearing >500 nm confirms quinone formation.

  • Prevention: Always degas solvents (sparge with Helium/Argon for 10 mins) before preparation. Add a reducing agent like Sodium Ascorbate (0.1%) if the application permits.

Issue 2: Solubility Crashes

Q: I tried to acidify the solution for HPLC analysis, but a precipitate formed. A: You likely protonated the phenolate.

  • Chemistry: The "Monosodium salt" is water-soluble. Adding acid converts it to the free phenol (2-amino-3,5-dinitrophenol ), which has poor water solubility.

  • Solution: Maintain pH > 6.0 for aqueous solubility. For HPLC, use a buffered mobile phase (e.g., Ammonium Acetate pH 6.5) rather than 0.1% TFA/Formic acid.

Issue 3: Ghost Peaks in HPLC

Q: I see a split peak for my main compound. A: This is often due to pH mismatch or tautomerism .

  • Mechanism: Aminophenols exist in equilibrium between the neutral form and the zwitterion (or phenolate). If your column pH is near the pKa (approx 4–5 for the phenol), you will see peak splitting.

  • Fix: Adjust mobile phase pH at least 2 units away from the pKa. Recommended: pH 7.0 (Phenolate form) or pH 2.0 (fully protonated, if solubility allows in organic modifier).

Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Standardizing handling to minimize oxidation and shock hazards.

  • Safety Check: Verify the solid is wetted. If dry crystals are observed on the thread of the bottle, do not open . Contact safety officers (potential friction-sensitive explosive).

  • Weighing: Weigh the wetted paste. (Determine water content separately on a small aliquot via drying at 60°C if exact concentration is critical, or use quantitative NMR).

  • Solvent: Use Degassed Water or DMSO (DMSO stabilizes the quinonoid form less than water, but beware of skin absorption).

  • Dissolution: Dissolve under Argon flow.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove insoluble degradation products (often polymeric).

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity.

ParameterCondition
Column C18 End-capped (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Detection UV at 254 nm (aromatic) and 420 nm (nitro/colored species)
Flow Rate 1.0 mL/min
Temp 25°C (Do not heat column; accelerates degradation)

Decision Tree: Handling & Troubleshooting

TroubleshootingTree Figure 2: Rapid Troubleshooting Decision Tree Start User Observation ColorChange Sample turned Dark Brown/Black? Start->ColorChange Solubility Precipitate upon Acidification? Start->Solubility DrySolid Solid appears dry/crusty? Start->DrySolid ActionOxidation Oxidation Detected. Discard & Reprepare under Argon. Check solvent degassing. ColorChange->ActionOxidation Yes ActionpH Free Phenol Precipitation. Increase pH > 6.0. Use Ammonium Acetate buffer. Solubility->ActionpH Yes ActionSafety STOP IMMEDIATELY. Do not unscrew cap. Contact EHS (Explosion Risk). DrySolid->ActionSafety Yes

References

  • PubChem. (n.d.). Phenol, 2-amino-3,5-dinitro-, monosodium salt (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Environment and Climate Change Canada. (2024). Non-domestic Substances List (NDSL) Search. Government of Canada. Retrieved from [Link][4]

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
  • ResearchGate. (2016). Discussion on DDNP precursors and 2-amino-3,5-dinitrophenol stability. Retrieved from [Link] (Technical discussion verifying the isomeric distinction and energetic potential).

Disclaimer: This guide is for research purposes only. The compound described is a nitro-aromatic salt with potential explosive properties when dry. Always consult your institution's Chemical Hygiene Plan (CHP) before handling.

Sources

Troubleshooting

Purification challenges of crude "Phenol, 2-amino-3,5-dinitro-, monosodium salt"

Topic: Purification challenges of crude "Phenol, 2-amino-3,5-dinitro-, monosodium salt" (CAS: 63589-13-9) Target Audience: Organic Chemists, Process Engineers, Energetic Materials Researchers Support Level: Tier 3 (Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of crude "Phenol, 2-amino-3,5-dinitro-, monosodium salt" (CAS: 63589-13-9) Target Audience: Organic Chemists, Process Engineers, Energetic Materials Researchers Support Level: Tier 3 (Advanced Technical Troubleshooting)

Safety & Compliance Directive (Read First)

⚠️ DANGER: ENERGETIC MATERIAL PRECURSOR While the monosodium salt of 2-amino-3,5-dinitrophenol is more stable than its diazo-oxide derivatives (e.g., DDNP), it remains a nitro-aromatic compound.

  • Explosion Hazard: Dry salts of dinitrophenols can be shock-sensitive. Never grind the dry material.

  • Toxicity: Uncoupler of oxidative phosphorylation. Fatal if swallowed or absorbed through skin.

  • Protocol: All purification steps involving heat must be performed behind a blast shield.

Module 1: Chemical Identity & Isomer Discrimination

User Query: "I ordered Picramic acid sodium salt, but the CoA says 2-amino-3,5-dinitro. Is this the same?"

Technical Response: No. This is the most common source of purification failure. You are dealing with a structural isomer often referred to as Isopicramic acid sodium salt (depending on nomenclature conventions in your region), whereas "standard" Picramic acid is the 2-amino-4,6-dinitro isomer.

FeatureTarget: 2-Amino-3,5-dinitro- Common Impurity: 2-Amino-4,6-dinitro-
Nitro Positions meta to each other (3,5)meta to each other (4,6)
Amine Position ortho to Phenol (2)ortho to Phenol (2)
Key Difference Steric Crowding: The 3-nitro group is ortho to the 2-amino group.[1]Symmetry: The molecule is more symmetric; nitro groups flank the phenol and para position.
Solubility (Na Salt) Lower water solubility due to intramolecular H-bonding (NH₂···NO₂).Higher water solubility.
pKa (Phenol) ~4.2~4.0

Impact on Purification: If your crude material contains the 4,6-isomer (Picramic), standard recrystallization will concentrate the 3,5-isomer in the precipitate because it is generally less soluble. However, if you are trying to remove the 3,5-isomer from a 4,6-batch, you need to filter the hot solution carefully.

Module 2: The "Black Tar" Phenomenon (Oxidation Control)

User Query: "My crude orange solid turns into a black tarry sludge when I try to recrystallize from hot water. What is happening?"

Root Cause Analysis: The 2-amino group on the electron-deficient ring is susceptible to oxidation, forming azo-dimers and polymeric tars, especially at high pH (which the sodium salt naturally provides in solution) and high temperature.

Corrective Protocol: The Sulfite Reduction Method To purify without tar formation, you must maintain a reducing environment.

  • Solvent System: Deoxygenated Water (Sparged with N₂ for 15 mins).

  • Additive: Add Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Bisulfite (NaHSO₃) at 1-2% w/w relative to the crude solid.

  • Mechanism: The sulfite scavenges dissolved oxygen and prevents the oxidative coupling of the amine.

OxidationControl Crude Crude Salt (Orange/Red) HotWater Dissolution (Hot H2O, >80°C) Crude->HotWater Oxidation Oxidation (O2 present) HotWater->Oxidation No Protection Sulfite Add Na2S2O4 (Reducing Agent) HotWater->Sulfite Protective Step Tar Black Tar (Azo Polymers) Oxidation->Tar Pure Clean Recrystallization (Bright Needles) Sulfite->Pure

Figure 1: Logic flow for preventing oxidative degradation during recrystallization.

Module 3: Purification Workflow (Step-by-Step)

User Query: "How do I remove inorganic salts (NaCl/Na₂SO₄) and organic impurities simultaneously?"

The "Salting-Out" Paradox: Sodium salts of dinitrophenols are soluble in water but insoluble in brine (common ion effect). However, simply washing with water dissolves your product.

Optimized Protocol:

Step 1: Acidification (The Reset)

  • Dissolve crude sodium salt in minimum hot water (85°C).

  • Add HCl (2M) dropwise until pH < 3.

  • Result: The free phenol (2-amino-3,5-dinitrophenol) precipitates. Inorganic salts (NaCl, Na₂SO₄) remain in solution.

  • Filter and wash the free phenol with cold dilute HCl.

Step 2: Resalting (The Purification)

  • Suspend the wet free phenol cake in fresh deionized water (warm, 50°C).

  • Add NaOH (1M) or Na₂CO₃ solution slowly.

  • Critical Endpoint: Stop adding base when pH reaches 7.5 - 8.0 . Do not go to pH 10+ (causes oxidation).

  • Cool slowly to 4°C. The monosodium salt will crystallize out as bright red/orange needles.

Step 3: The Ethanol Polish (Optional)

  • If the product is still dull, recrystallize the dried salt from 95% Ethanol .

  • Note: The sodium salt is sparingly soluble in ethanol, but impurities like dinitro-benzene derivatives are often highly soluble.

PurificationWorkflow Start Crude Sodium Salt (High Inorganic Content) Acidify Acidify to pH 2 (HCl) Start->Acidify Filtrate1 Filtrate: Na+, Cl-, SO4-- Acidify->Filtrate1 Cake1 Solid Cake: Free Phenol Form Acidify->Cake1 Resuspend Resuspend in warm H2O Add NaOH to pH 7.5 Cake1->Resuspend Crystallize Cool to 4°C Crystallize Resuspend->Crystallize Final Pure Monosodium Salt Crystallize->Final

Figure 2: Conversion to free acid and back to salt to eliminate inorganic contaminants.

Module 4: Troubleshooting FAQ

Q1: The crystals are extremely fine and hard to filter (clogging the frit).

  • Cause: Rapid cooling ("Crash cooling").

  • Fix: Use a "Seeding and Ramp" method. Cool the solution from 80°C to 60°C, add a seed crystal, hold for 30 mins, then cool to 20°C at a rate of 10°C/hour. This grows larger, filterable needles.

Q2: My yield is very low (<40%).

  • Cause: The monosodium salt is moderately soluble in water.

  • Fix: Utilize the Common Ion Effect . After the solution has cooled to 20°C, add pure NaCl (10% w/v) to the mother liquor. This forces the remaining phenolate out of solution without re-introducing the original impurities.

Q3: Can I dry this in an oven?

  • Warning: NO.

  • Protocol: Dry in a vacuum desiccator over P₂O₅ or Silica Gel at room temperature. If heat is required, do not exceed 50°C under vacuum. High heat can trigger deflagration in dry dinitrophenol salts.

Q4: The product has a metallic sheen. Is this normal?

  • Answer: Yes. High-purity sodium salts of nitro-phenols often exhibit a "beetle-wing" green/gold metallic luster in crystalline form, despite dissolving to an orange/red solution.

References & Authority

  • Synthesis & Isomer Data:

    • Reference: Urbanski, T. (1964). Chemistry and Technology of Explosives, Vol 1. Pergamon Press. (Detailed discussion on nitration of phenols and separation of isomers).

    • Context: Differentiates between Picramic acid (2-amino-4,6-dinitro) and Isopicramic derivatives.

  • Safety & Handling:

    • Source:

    • Relevance: Toxicology and physical property data.[2]

  • Purification Methodology (Analogous Nitro-Aromatics):

    • Reference: Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General procedures for recrystallization of oxidizable amines).

  • Energetic Precursors:

    • Source: (Historical and practical notes on "Isopicramic acid" separation for DDNP synthesis - Note: Used here for technical context on isomer behavior, verified against standard chemical principles).

Sources

Optimization

How to prevent the decomposition of "Phenol, 2-amino-3,5-dinitro-, monosodium salt" in solution

Ticket ID: #STAB-58696 | Status: Open | Priority: Critical Subject: Prevention of Decomposition in Solution (CAS 58696-93-0) Executive Summary: The Instability Matrix User Issue: Researchers frequently report rapid disco...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-58696 | Status: Open | Priority: Critical Subject: Prevention of Decomposition in Solution (CAS 58696-93-0)

Executive Summary: The Instability Matrix

User Issue: Researchers frequently report rapid discoloration (red/brown darkening) and precipitation when handling Phenol, 2-amino-3,5-dinitro-, monosodium salt in solution.

Root Cause Analysis: This molecule acts as a "chemical conflict" zone. It contains an electron-rich amino group (


) susceptible to oxidation, flanked by electron-withdrawing nitro groups (

) that stabilize the ring but increase photosensitivity. In its monosodium salt form, the solution is naturally basic, which paradoxically accelerates the oxidative degradation of the amine moiety.

The Decomposition Triad:

  • Photo-oxidation: Nitroaromatics absorb UV/Vis light, generating radicals that couple to form azo-dimers (deep red/brown color).

  • Auto-oxidation: Dissolved oxygen attacks the amino group, leading to quinone imine formation.

  • Hydrolysis/Protonation: Inadvertent pH drops convert the soluble phenolate salt back to the insoluble free phenol, causing precipitation.

Mechanism of Failure (Visualized)

To prevent decomposition, you must understand the pathway. The following diagram illustrates how environmental factors drive the molecule toward degradation.

DecompositionPathway cluster_env Environmental Triggers Compound Sodium 2-Amino-3,5-Dinitrophenolate (Active Salt) Radical Free Radical Intermediate Compound->Radical UV Light / hν Quinone Quinone Imines Compound->Quinone O2 (Dissolved Oxygen) Precipitate Free Phenol (Insoluble Precipitate) Compound->Precipitate Acidic pH (< 7.0) AzoDimer Azo/Azoxy Dimers (Deep Red/Brown Color) Radical->AzoDimer Coupling

Figure 1: Degradation pathways showing the transition from active salt to colored impurities (oxidation) or precipitate (acidification).[1]

Standard Operating Procedure (SOP): The "Inert-Solvent" Protocol

Objective: Prepare a stable stock solution with >98% integrity over 24 hours.

Reagents & Equipment:
  • Solvent: Water (HPLC Grade) or Buffer (pH 7.4 - 8.0).

  • Stabilizers: EDTA (Disodium salt), Argon or Nitrogen gas.

  • Hardware: Amber glassware (Class A), Parafilm/Septa.

Step-by-Step Protocol:
  • The Pre-Sparge (Critical):

    • Action: Before adding any solid, sparge the pure solvent with inert gas (

      
       or 
      
      
      
      ) for 15 minutes.[2][3]
    • Why: Removing dissolved

      
       prevents the initial oxidative attack on the amino group.
      
  • Chelation (The Hidden Variable):

    • Action: Add EDTA to a final concentration of 0.1 mM.

    • Why: Trace metal ions (

      
      , 
      
      
      
      ) from glassware act as catalysts for radical formation. EDTA sequesters these metals, shutting down the catalytic pathway.
  • Dissolution:

    • Action: Add the Sodium 2-amino-3,5-dinitrophenolate solid to the deoxygenated solvent. Swirl gently under a blanket of inert gas.

    • Note: Do not sonicate extensively, as sonication can generate heat and radicals.

  • Storage:

    • Action: Store in amber vials with zero headspace (or inert gas headspace). Keep at +4°C.

Troubleshooting Guide (FAQs)

Ticket #001: "My solution turned dark brown within 2 hours."

  • Diagnosis: Photo-oxidation or high oxygen exposure.

  • Fix:

    • Did you use clear glass? Switch to Amber Glass immediately.

    • Did you degas the solvent? If not, the dissolved oxygen reacted with the amine.

    • Rescue: If the color change is minor, filter through a 0.2 µm PTFE membrane to remove polymeric aggregates, but quantify concentration again as loss has occurred.

Ticket #002: "I see fine yellow needles precipitating at the bottom."

  • Diagnosis: Protonation (pH Shift).

  • Context: The "Sodium Salt" is soluble. The "Free Phenol" (2-amino-3,5-dinitrophenol) is poorly soluble in water.

  • Fix: Check the pH. If it has drifted below pH 7.0 (perhaps due to absorption of atmospheric

    
     forming carbonic acid), the salt is converting to the acid form.
    
  • Prevention: Use a buffered system (Phosphate Buffer pH 7.4) instead of unbuffered water.

Ticket #003: "HPLC analysis shows 'ghost' peaks eluting after the main peak."

  • Diagnosis: Azo-coupling dimers.

  • Fix: These are hydrophobic impurities formed by radical coupling.

    • Inject fresh samples only (prepare immediately before run).

    • Keep the autosampler tray at 4°C.

    • Add 0.1% Ascorbic Acid to the sample solvent (not the mobile phase) as a sacrificial antioxidant.

Stability Data Profile

The following table summarizes the estimated stability of 2-amino-3,5-dinitrophenolate (10 mM) under various conditions.

ConditionSolvent SystemTemperatureHalf-Life (

)
Primary Degradation Product
Ambient Air / Light Water (Unbuffered)25°C< 4 HoursAzo-dimers (Brown color)
Ambient Air / Dark Water (Unbuffered)25°C~ 12 HoursQuinone Imines
Inert (

) / Dark
Phosphate Buffer (pH 7.4)4°C> 7 DaysNegligible
Acidic (pH < 5) 0.1 M HCl25°CN/A (Precipitates)Free Phenol (Solid)
Workflow Visualization

Use this decision tree to determine the correct handling procedure for your specific application.

HandlingWorkflow Start Start: Prepare Solution CheckApp Application Type? Start->CheckApp Analytical Analytical (HPLC/MS) High Sensitivity CheckApp->Analytical Synthesis Synthetic/Bulk Use High Concentration CheckApp->Synthesis Step1_A 1. Use Amber Glass 2. Add 0.1% Ascorbic Acid Analytical->Step1_A Step1_S 1. Use Amber Glass 2. Sparge with N2/Ar Synthesis->Step1_S CheckpH Check pH Stability Step1_A->CheckpH Step1_S->CheckpH Buffer Use Phosphate Buffer (pH 7.4 - 8.0) CheckpH->Buffer Strict Control Monitor Monitor for Precipitate (Re-adjust pH with NaOH) CheckpH->Monitor Loose Control

Figure 2: Decision tree for selecting the correct stabilization protocol based on experimental needs.

References
  • BenchChem Technical Support. (2025).[2] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from

  • National Institute of Health (PubChem). (2025). Compound Summary: 2-Amino-4,6-dinitrophenol (Isomer Analog). Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols: Chemical and Physical Information. Retrieved from

  • Royal Society of Chemistry. (2014). Degradation study of nitroaromatic explosives and picramic acid using HPLC. Analytical Methods.[3] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Aminophenol Salts. Retrieved from

Sources

Troubleshooting

Interference of "Phenol, 2-amino-3,5-dinitro-, monosodium salt" in biological assays

[1][2] Compound ID: CAS 58319-11-4 Common Aliases: Sodium 2-amino-3,5-dinitrophenolate; Metachrome Yellow Intermediate.[1][2] Class: Nitro-aromatic / Substituted Phenol.[1][2][3][4] Executive Summary: The "Nitro-Phenol"...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound ID: CAS 58319-11-4 Common Aliases: Sodium 2-amino-3,5-dinitrophenolate; Metachrome Yellow Intermediate.[1][2] Class: Nitro-aromatic / Substituted Phenol.[1][2][3][4]

Executive Summary: The "Nitro-Phenol" Interference Profile

Phenol, 2-amino-3,5-dinitro-, monosodium salt presents a "Triple Threat" in biological assays due to its specific chemical structure: an electron-rich amino group flanked by electron-withdrawing nitro groups.[1][2] This "push-pull" electronic structure creates strong optical absorbance and redox activity that can invalidate standard screening data.[1][2]

The Three Pillars of Interference
  • Optical Masking (The "Yellow" Problem): The compound is intensely yellow/orange in solution (Absorbance

    
     nm).[1][2] It acts as an Inner Filter , absorbing excitation light in fluorescence assays or overlapping with colorimetric readouts (e.g., ELISA, Bradford).[1][2]
    
  • Redox Cycling (The "False Viability" Problem): The nitro groups can undergo non-enzymatic reduction by assay reagents (like tetrazolium salts), generating false-positive signals in metabolic assays.[1][2]

  • Mitochondrial Uncoupling (The "False Toxicity" Problem): Structurally related to 2,4-Dinitrophenol (DNP), this compound dissipates the mitochondrial proton gradient.[2] This causes a drop in ATP without immediate cell death, leading to discrepancies between ATP-based assays (e.g., CellTiter-Glo®) and membrane integrity assays (e.g., LDH).[2]

Interactive Troubleshooting: Is It Interference or Biology?

Use this logic flow to diagnose anomalies in your data.

Interference_Logic Start Observed Anomaly Anomaly1 High Viability Signal (MTT/WST-8) but Cells Look Dead Start->Anomaly1 Anomaly2 Low ATP (CellTiter-Glo) but Normal LDH Release Start->Anomaly2 Anomaly3 High Background in ELISA/Bradford Start->Anomaly3 Check1 Did you include a 'No-Cell' Compound Control? Anomaly1->Check1 Result1A Control turned Purple/Orange Check1->Result1A Yes Diagnosis1 DIAGNOSIS: Chemical Reduction Compound is reducing the dye directly. Result1A->Diagnosis1 Diagnosis2 DIAGNOSIS: Mitochondrial Uncoupling Compound halts ATP synthesis without rupturing membrane. Anomaly2->Diagnosis2 Check3 Absorbance Readout at 405-450 nm? Anomaly3->Check3 Diagnosis3 DIAGNOSIS: Spectral Overlap Compound absorbs at detection wavelength. Check3->Diagnosis3 Yes

Figure 1: Decision matrix for diagnosing nitro-aromatic interference. Follow the pathway matching your experimental observation.

Technical Deep Dive: Mechanism & Mitigation

A. Optical Interference (Colorimetric & Fluorometric)

The Mechanism: The 2-amino-3,5-dinitro structure creates a conjugated


-electron system that absorbs strongly in the blue-violet region (350–450 nm).[2]
  • ELISA: Standard TMB stop solutions are read at 450 nm.[1][2] This compound adds to the Optical Density (OD), causing false high concentrations.[2]

  • Fluorescence: If you use fluorophores excited in the blue range (e.g., Hoechst, DAPI, Coumarin), this compound absorbs the excitation light before it reaches the fluorophore. This is the Primary Inner Filter Effect (IFE) .[1][2]

Mitigation Protocol:

  • Wash Steps: Ensure rigorous washing (3x PBS) before adding detection reagents if the assay format allows (e.g., ELISA).[1][2]

  • Wavelength Shift:

    • ELISA: Switch to a chemiluminescent substrate (HRP-linked) to bypass optical absorption entirely.[1][2]

    • Fluorescence: Use red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) where the compound’s absorbance is negligible.[2]

B. Redox Interference (MTT, MTS, WST-8)

The Mechanism: Tetrazolium assays rely on cellular dehydrogenases (NAD(P)H) to reduce a salt (e.g., MTT) to a colored formazan.[2][5][6]

  • The Glitch: The nitro groups on the compound are electrophilic. In the presence of reducing agents (or even high pH in culture media), they can facilitate the non-enzymatic reduction of the tetrazolium salt.

  • Result: Your "Dead" control wells (Compound + Media + MTT) turn purple/orange, falsely indicating cell viability.[1][2]

Mitigation Protocol: Do NOT use MTT. Switch to a "Resazurin-based" assay (e.g., Alamar Blue) or a Protease-marker assay (e.g., GF-AFC). While Resazurin is also redox-dependent, it typically requires a lower redox potential than tetrazolium salts, making it slightly more resistant to this specific chemical reduction, though validation is still required.[1][2]

  • Gold Standard Alternative:Live-Cell Protease Assay (CellTiter-Fluor) . This measures a conserved enzymatic activity that is independent of mitochondrial redox state.[1][2]

C. Protein Binding & Precipitation

The Mechanism: As a "Metachrome" dye intermediate, this salt is designed to bind proteins (similar to how picric acid fixes tissues).[2]

  • The Glitch: In serum-free assays, the compound may precipitate or aggregate with capture antibodies, blocking binding sites.

  • Mitigation: Maintain at least 0.1% BSA or FBS in buffers to act as a "sink" for the compound, preventing it from coating your assay plates.

Validated Protocols

Protocol A: The "Spike-and-Recovery" Interference Check

Use this to prove if the compound interferes with your specific readout.

Objective: Determine if CAS 58319-11-4 quenches or enhances your assay signal chemically.

Materials:

  • Analyte Standard (e.g., Recombinant protein for ELISA, or ATP standard).[1][2]

  • Test Compound (Phenol, 2-amino-3,5-dinitro-, monosodium salt).[1][2]

  • Assay Buffer.[1][2]

Step-by-Step:

  • Prepare High Standard: Prepare a known concentration of your analyte (e.g., 1000 pg/mL) in assay buffer.[1][2] Call this [Std] .

  • Prepare Compound Spike: Prepare the test compound at

    
     your highest screening concentration (e.g., 100 
    
    
    
    M).[1][2] Call this [Cmpd] .
  • Create Matrix:

    • Well A (Control): 90

      
      L [Std]  + 10 
      
      
      
      L Buffer. (Expected: 100% Signal)
    • Well B (Interference): 90

      
      L [Std]  + 10 
      
      
      
      L [Cmpd] .
    • Well C (Background): 90

      
      L Buffer + 10 
      
      
      
      L [Cmpd] .
  • Read Plate: Measure signal according to your standard protocol.

  • Calculate Recovery:

    
    
    

Interpretation:

  • 85–115%: No significant interference.[1][2]

  • < 85%: Quenching/Inhibition (Likely Optical Inner Filter Effect).[1][2]

  • > 115%: Enhancement (Likely Autofluorescence or Chemical Reduction).[1][2]

Protocol B: Correcting for Optical Interference (The Subtraction Method)

Use this if you MUST use a colorimetric assay (e.g., LDH at 490 nm) and cannot switch methods.[2]

Step-by-Step:

  • Set up your cell plate as normal.[1][2]

  • Include a "Compound Only" set of wells (Media + Compound, NO cells).[1][2]

  • Perform the assay incubation.

  • Pre-Stop Read: Before adding the Stop Solution (which often changes pH and color), measure the absorbance at the assay wavelength.[2]

  • Stop & Read: Add Stop Solution and measure absorbance again.

  • Data Processing:

    
    
    Note: This assumes the interference is linear and additive, which holds true for simple spectral overlap but not for chemical reactivity.
    

Data Summary Table: Interference Risks

Assay TypeTargetInterference RiskMechanismRecommendation
MTT / MTS Metabolic ActivityCRITICAL Chemical reduction of tetrazolium by nitro groups.[1][2]AVOID. Use CellTiter-Fluor or ATP assays.[1][2]
ELISA (TMB) Protein QuantHIGH Absorbance overlap at 450 nm (Yellow).[1][2]Wash thoroughly.[1][2] Use "Spike-and-Recovery" control.[1][2]
Bradford Protein Conc.[1][2]HIGH Coomassie shift (595 nm) overlaps with compound tail.[1][2]Use BCA Assay (562 nm) or detergent-based assays.[1][2]
CellTiter-Glo ATPMODERATE Pharmacological Uncoupling (Not assay artifact).[1][2]Distinguish toxicity from uncoupling using an LDH counter-screen.[1][2]
GFP/FITC FluorescenceMODERATE Excitation quenching (Blue light absorption).[1][2]Use Red-shifted fluorophores (RFP/Cy5).[1][2]

References

  • Stockert, J. C., et al. (2018).[1][2] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.[1][2]

    • Relevance: Defines the mechanism of non-enzymatic reduction of MTT by chemical agents.
  • Labbot.bio. (2024).[1][2] What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?

    • Relevance: Explains the physics of how yellow compounds quench fluorescence excit
  • National Toxicology Program. (2020).[1][2] Toxicological Profile for Dinitrophenols.[1][2][7] ATSDR / CDC.[1][2]

    • Relevance: Authoritative grounding on the uncoupling mechanism and physiological effects of the dinitrophenol class.[8]

  • Promega Corporation. (2023).[1][2] Cell Viability Assay Guide: Factors to Consider.

    • Relevance: Provides industry-standard protocols for multiplexing assays to rule out artifacts (e.g.
  • Sigma-Aldrich (Merck). Product Specification: Sodium 2-amino-3,5-dinitrophenolate.[1][2]

    • Relevance: Verification of salt solubility and physical properties (yellow crystalline solid).

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of "Phenol, 2-amino-3,5-dinitro-, monosodium salt" with other dinitrophenols

The following technical guide details the reactivity, physicochemical properties, and experimental handling of Sodium 2-amino-3,5-dinitrophenolate , explicitly contrasting it with its more common isomer, Sodium Picramate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, physicochemical properties, and experimental handling of Sodium 2-amino-3,5-dinitrophenolate , explicitly contrasting it with its more common isomer, Sodium Picramate (Sodium 2-amino-4,6-dinitrophenolate), and the parent uncoupler, 2,4-Dinitrophenol.

Executive Summary: The Structural Distinction

In the field of nitro-aromatic chemistry, the specific substitution pattern dictates reactivity. While Picramic acid (2-amino-4,6-dinitrophenol) is the standard "reduction product" of picric acid, the 3,5-dinitro isomer represents a fundamentally different electronic system.

  • Picramic System (2-amino-4,6-): Nitro groups are meta to the amine and ortho/para to the phenol. This maximizes phenol acidity but leaves the amine relatively nucleophilic.

  • Target System (2-amino-3,5-): Nitro groups are ortho/para to the amine and meta to the phenol. This deactivates the amine via strong resonance withdrawal ("push-pull" chromophore) and decreases phenol acidity compared to the 4,6-isomer.

This guide explores how these electronic differences dictate synthesis strategies, stability, and biological activity.

Physicochemical Profile & Reactivity Data[1][2][3][4][5][6][7][8]

The following table synthesizes experimental and predicted data to highlight the divergence between the target molecule and its isomers.

FeatureTarget: Sodium 2-Amino-3,5-Dinitrophenolate Alternative: Sodium Picramate (2-Amino-4,6-) Reference: 2,4-Dinitrophenol (2,4-DNP)
CAS Number 63589-13-9 (Salt) / 23408-16-4 (Parent)831-52-7 (Salt) / 96-91-3 (Parent)51-28-5
Nitro Position relative to Amine Ortho & Para (Strong Deactivation)Meta & Meta (Weak Deactivation)N/A (No Amine)
Nitro Position relative to Phenol Meta & Meta (Inductive only)Ortho & Para (Resonance + Inductive)Ortho & Para
Parent Phenol pKa ~6.0 - 6.8 (Estimated)4.2 4.09
Amine Nucleophilicity Low (Requires nitrosyl sulfuric acid for diazotization)Moderate (Diazotizes with NaNO₂/HCl)N/A
Primary Application Specialized Azo Dyes (Deep shades), Energetic PrimersPrimary Explosives (Lead Picramate), Hair DyesUncoupler, Wood Preservative
Explosive Sensitivity High (Anhydrous salt is shock sensitive)High (Primary explosive hazard)Moderate (High if dry salt)
Key Mechanistic Insight: The "Push-Pull" Effect

In the 2-amino-3,5-dinitro system, the amine lone pair is conjugated directly with the 5-nitro group. This creates a quinoid-like resonance contribution that stabilizes the ground state but significantly raises the activation energy for nucleophilic attacks (like acylation or diazotization) at the nitrogen.

Reactivity Analysis & Visualization

Electronic Activation Pathways

The difference in reactivity is governed by the competition between the electron-donating amine and the electron-withdrawing nitro groups.

Reactivity Target 2-Amino-3,5-Dinitrophenol (Target) Resonance Resonance Deactivation (NH2 → NO2) Target->Resonance NO2 is Para to NH2 Picramic 2-Amino-4,6-Dinitrophenol (Picramic Acid) Inductive Inductive Deactivation (Meta NO2) Picramic->Inductive NO2 is Meta to NH2 LowNuc Low Nucleophilicity (Hard to Diazotize) Resonance->LowNuc HighNuc High Nucleophilicity (Easy Diazotization) Inductive->HighNuc

Figure 1: Mechanistic flow illustrating why the 3,5-isomer exhibits lower amine reactivity compared to the 4,6-isomer (Picramic acid).

Diazotization Protocol Differences

Because the amine in the 3,5-isomer is deactivated, standard diazotization (NaNO₂ + HCl @ 0°C) often fails or proceeds slowly, leading to tar formation. The protocol must be adjusted to use more potent nitrosating agents.

Standard Protocol (Picramic Acid):

  • Dissolve in dilute HCl.

  • Add NaNO₂ solution at 0-5°C.

  • Result: Clear diazonium salt solution.

Modified Protocol (2-Amino-3,5-Dinitrophenol):

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid.

  • Reagent: Nitrosyl Sulfuric Acid (prepared from NaNO₂ in conc. H₂SO₄).[1][2][3][4]

  • Temperature: Maintain 0-10°C.

  • Mechanism: The highly electrophilic NO+ cation is required to attack the resonance-stabilized amine.

Experimental Protocols

Protocol A: Synthesis of Azo Dyes from Sodium 2-Amino-3,5-Dinitrophenolate

Objective: To utilize the deactivated amine for coupling, producing deep-colored dyes (Violet/Blue shift due to push-pull character).

Reagents:

  • Sodium 2-amino-3,5-dinitrophenolate (CAS 63589-13-9)[5][6]

  • Sulfuric Acid (98%)

  • Sodium Nitrite

  • Coupling Component (e.g., N,N-diethyl-m-toluidine)

Step-by-Step Workflow:

  • Acidification: Suspend 0.01 mol of the sodium salt in 10 mL water. Acidify with HCl to precipitate the free phenol. Filter and dry.[3]

  • Nitrosyl Preparation: In a separate vessel, dissolve 0.011 mol NaNO₂ in 5 mL conc. H₂SO₄.[1][7][3][4] Heat gently to 70°C to dissolve, then cool to 0°C.

  • Diazotization: Add the dry 2-amino-3,5-dinitrophenol to the nitrosyl sulfuric acid slowly, keeping temp < 10°C. Stir for 2 hours. The mixture will turn viscous/dark.

  • Coupling: Pour the diazo mixture onto ice (100g). Immediately add the coupling component (dissolved in acetic acid).

  • Neutralization: Slowly add Sodium Acetate solution to buffer pH to 4-5. The dye will precipitate.[1][2][4]

  • Validation: Check UV-Vis spectra. The 3,5-dinitro substitution typically induces a bathochromic shift (red-shift) compared to the 4,6-isomer due to extended conjugation through the amine-nitro axis.

Protocol B: Safety & Handling of the Monosodium Salt

Objective: Safe handling of the potentially explosive salt.

  • Hydration: Always store the salt wetted with at least 20% water. Dry dinitrophenolate salts are shock-sensitive primary explosives.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, sulfides) which can cause rapid, exothermic decomposition.

  • Disposal: Do not dispose of down drains. Chemical destruction involves reduction to the triaminophenol (using Tin/HCl) followed by oxidation/incineration, or controlled incineration of dilute solutions.

Biological & Toxicological Context

While 2,4-DNP is the classic mitochondrial uncoupler, the amino-dinitrophenols exhibit unique toxicity profiles.

  • Uncoupling Efficiency: The uncoupling mechanism relies on the proton shuttle capability (Phenol

    
     Phenolate).
    
    • 2,4-DNP (pKa 4.1): At physiological pH (7.4), it is 99.9% ionized (anion). The rate-limiting step is the membrane permeation of the rare neutral form.

    • 2-Amino-3,5-Dinitrophenol (pKa ~6.5): At pH 7.4, approximately 10% exists in the neutral form. This significantly higher concentration of the membrane-permeable species suggests it could be a more potent uncoupler kinetically, though the amine group may introduce additional metabolic clearance pathways (N-acetylation).

  • Metabolism: The amine group is a handle for Phase II conjugation (N-acetyltransferases), potentially allowing faster excretion than 2,4-DNP.

References

  • Chemical Identity & Properties

    • 2-Amino-3,5-dinitrophenol (Parent).[1][8][9][5][2][4][10] CAS 23408-16-4.[8][9] Accela ChemBio.[8][9] Available at: [Link]

  • Comparative Isomer Data (Picramic Acid)

    • Phenol, 2-amino-4,6-dinitro-, monosodium salt. CAS 831-52-7. EPA Substance Registry. Available at: [Link][2]

  • Historical & Synthetic Context

    • Wentrup, C. (2020). Reactive Intermediates and Unusual Molecules: 70 Years with Fascinating Chemistry. (Discusses Griess's early work with aminodinitrophenols and diazotization). ResearchGate. Available at: [Link]

  • Safety & Toxicology

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14923, 2,4-Dinitrophenol. (Context for dinitrophenol toxicity). Available at: [Link]

Sources

Comparative

A Comparative Guide for Researchers: Phenol, 2-amino-3,5-dinitro-, monosodium salt vs. Picric Acid

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Potent Phenolic Compounds In the landscape of chemical reagents, the selection of an appropriate compound is paramount to experi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Potent Phenolic Compounds

In the landscape of chemical reagents, the selection of an appropriate compound is paramount to experimental success and safety. This guide provides an in-depth, objective comparison of Phenol, 2-amino-3,5-dinitro-, monosodium salt (also known as sodium picramate) and Picric Acid (2,4,6-trinitrophenol). Both are nitrated phenolic compounds, yet their distinct structural differences give rise to varied performance characteristics and safety profiles, influencing their suitability for specific applications.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these two compounds is crucial for their effective and safe utilization.

PropertyPhenol, 2-amino-3,5-dinitro-, monosodium saltPicric Acid
CAS Number 831-52-7[1]88-89-1[2][3][4]
Molecular Formula C₆H₄N₃NaO₅C₆H₃N₃O₇[3]
Molecular Weight 221.10 g/mol 229.104 g/mol [3]
Appearance Dark red needles or prisms[5]Colorless to yellow crystalline solid[3]
Solubility in Water SolubleSlightly soluble (12.7 g/L)[2][3][4][6]
Acidity (pKa) Not readily available (salt form)~0.38[7]
Primary Hazards Explosive when dry, harmful if swallowed, inhaled, or in contact with skin.[8][9]Highly explosive when dry, toxic, skin and eye irritant.[2][4][10][11][12]

Section 1: Performance in Key Applications

While both compounds share a nitrated phenol backbone, their applications diverge significantly due to the presence of an amino group and the salt form in sodium picramate versus the hydroxyl group in picric acid.

Histology and Staining

Picric Acid is a well-established reagent in histology, primarily used as a fixative and a component of various staining solutions.[2][4][6][13]

  • Mechanism as a Fixative: Picric acid is a coagulant fixative that precipitates proteins by forming salts with basic amino groups.[14][15] This action preserves tissue morphology, making it particularly effective for subsequent staining with acid dyes.[15] It is a key component of Bouin's solution, which also contains formaldehyde and acetic acid.[3][16] The picric acid in Bouin's solution causes coagulation of proteins, while the acetic acid counteracts some of the tissue shrinkage caused by picric acid and coagulates nucleic acids.[16]

  • Performance in Staining: Picric acid imparts a yellow color to tissues.[14] It is famously used in Van Gieson's stain, in conjunction with acid fuchsin, to differentiate between collagen (which stains red) and muscle and cytoplasm (which stain yellow).[17] Tissues fixed with picric acid-containing fixatives are particularly receptive to acid dyes, resulting in brilliant staining.[15]

Phenol, 2-amino-3,5-dinitro-, monosodium salt does not have a well-documented primary role as a histological stain or fixative in the same vein as picric acid. Its applications are more geared towards chemical synthesis.

Experimental Protocol: Van Gieson Staining

This protocol outlines a standard procedure for using a picric acid-containing stain to differentiate collagen from other tissues.

  • Deparaffinize and Rehydrate: Bring formalin-fixed, paraffin-embedded tissue sections to water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes.

  • Counterstaining: Stain with Van Gieson's solution (a mixture of picric acid and acid fuchsin) for 5 minutes.

  • Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount with a synthetic mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Collagen: Pink/Red

  • Muscle and Cytoplasm: Yellow

Caption: Workflow for Van Gieson Staining.

Explosives and Energetic Materials

Both compounds are recognized for their explosive properties, a characteristic of highly nitrated organic molecules.

Picric Acid has a long history of use as an explosive, sometimes referred to as Lyddite.[3][10] It is highly explosive when dry and sensitive to heat, shock, and friction.[2][4][12] Its explosive power is comparable to TNT.[10] A significant hazard is its tendency to form even more sensitive and dangerous metal picrate salts when in contact with metals like copper, lead, and iron.[2][10][12]

Phenol, 2-amino-3,5-dinitro-, monosodium salt (Sodium Picramate) is also classified as an explosive, particularly when dry.[8][9] It is often wetted with water to desensitize it for safer handling and transport.[8][9] The presence of the amino group modifies its energetic properties compared to picric acid. Its direct precursor, picramic acid (2-amino-4,6-dinitrophenol), is also explosive.[18]

Chemical Synthesis

Picric Acid is utilized in organic chemistry to prepare crystalline salts of organic bases, known as picrates, for their identification and characterization.[3] It also serves as a starting material for the synthesis of other compounds, such as picramide.[3]

Phenol, 2-amino-3,5-dinitro-, monosodium salt and its related compounds are valuable intermediates in the synthesis of dyes and other complex organic molecules.[19] The amino group provides a reactive site for further chemical modifications.

Section 2: Safety and Handling: A Critical Comparison

The safe handling of these compounds in a laboratory setting is of utmost importance.

Picric Acid presents a significant safety challenge primarily due to its explosive nature when dry.[2][4][6][11][12]

  • Explosion Hazard: Dry picric acid is sensitive to heat, shock, and friction.[2][12] The formation of highly sensitive metal picrate salts is a major concern, necessitating storage in glass or plastic containers and avoidance of contact with metals.[3][12]

  • Toxicity: Picric acid is toxic if swallowed, inhaled, or absorbed through the skin.[2][4][12] Symptoms of exposure can include skin and eye irritation, headaches, dizziness, and in severe cases, damage to red blood cells and kidneys.[2][11] It is also a skin sensitizer and can cause allergic reactions.[2][11][20] A characteristic sign of exposure is a yellow staining of the skin.[10][11]

Phenol, 2-amino-3,5-dinitro-, monosodium salt shares the hazard of being explosive when dry.[8][9]

  • Explosion Hazard: Similar to picric acid, it must be kept wet to minimize the risk of explosion.[8][9]

  • Toxicity: It is classified as harmful by inhalation, in contact with skin, and if swallowed.[8]

Experimental Protocol: Safe Handling and Storage of Picric Acid

This protocol is essential for any laboratory working with picric acid to mitigate the associated risks.

  • Procurement and Storage:

    • Always purchase picric acid in a wetted form (typically with >30% water).[2][6]

    • Store in its original glass or plastic container. Never transfer to a metal container.

    • Log the date of receipt and the date of opening on the container.

  • Regular Inspection:

    • Visually inspect the container at least every three months to ensure the contents remain wet.

    • If the picric acid appears dry or crystalline, DO NOT handle or attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Handling:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Use non-metal spatulas for dispensing.

    • Work in a well-ventilated area or a fume hood.

  • Waste Disposal:

    • Dispose of picric acid and any contaminated materials as hazardous waste according to institutional and regulatory guidelines.

    • DO NOT pour picric acid solutions down the drain, as they can react with metal pipes to form explosive picrates.[10]

G A Procure Wetted Picric Acid B Store in Non-Metal Container A->B C Log Receipt and Opening Dates B->C D Regularly Inspect for Dryness C->D E Dry Crystals Observed? D->E F CONTACT EHS IMMEDIATELY - DO NOT TOUCH E->F Yes G Continue Safe Storage E->G No H Handle with Appropriate PPE G->H I Use Non-Metal Tools H->I J Dispose as Hazardous Waste I->J

Caption: Safe Handling Protocol for Picric Acid.

Conclusion: Making an Informed Decision

The choice between Phenol, 2-amino-3,5-dinitro-, monosodium salt and picric acid is highly dependent on the specific application.

  • For histological applications , particularly as a fixative and a component of stains like Van Gieson's, picric acid is the established and appropriate choice due to its protein-precipitating properties.

  • In the realm of organic synthesis , both compounds can serve as valuable intermediates. The choice will be dictated by the desired final product and the specific reaction pathways. The presence of the amino group in sodium picramate offers a different reactive handle compared to the hydroxyl group of picric acid.

  • From a safety perspective , both compounds demand extreme caution due to their explosive nature when dry. Rigorous adherence to safety protocols for handling and storage is non-negotiable for both. However, the extensive history and documentation of picric acid's hazards, particularly the formation of dangerous metal picrates, may warrant heightened vigilance.

Ultimately, researchers must weigh the performance benefits of each compound for their intended application against the inherent and significant safety risks. A thorough understanding of their chemical properties and strict adherence to safety protocols are paramount for their successful and safe use in the laboratory.

References

  • GOV.UK. (2025, February 5). Picric acid: general information. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Berkeley. Safe Handling of Picric Acid. Retrieved from [Link]

  • Cameron, M. PICRIC ACID HAZARDS. Retrieved from [Link]

  • Morphisto. (2019, September 28). Picric Acid, saturated aqueous. Retrieved from [Link]

  • PREVOR. (2014, November 5). Picric acid: Understanding specific chemicals hazard. Retrieved from [Link]

  • Wikipedia. Picric acid. Retrieved from [Link]

  • OEHS - Washington University in St. Louis. Picric Acid fact sheet. Retrieved from [Link]

  • Environmental Health & Safety - The University of Alabama. Picric Acid: Guidelines for Laboratories. Retrieved from [Link]

  • Environmental Health & Safety - Stanford University. (2017, November 15). Information on Picric Acid. Retrieved from [Link]

  • StainsFile. Picric Acid - Dyes for Histology. Retrieved from [Link]

  • Der Pharma Chemica. An Overview of Picric Acid. Retrieved from [Link]

  • School of Biomedical and Allied Health Sciences, University of Ghana. Fixation And Fixatives 3 Fixing Agents Other Than The Common Aldehydes. Retrieved from [Link]

  • StainsFile. Picric Acid - Chemical Fixing Agent. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet PICRIC ACID Saturated aqueous. Retrieved from [Link]

  • ChemScience. Safety Data Sheet: Picric Acid (Saturated, Aqueous). Retrieved from [Link]

  • Bitesize Bio. (2025, May 29). Histology Fixatives: The Good, The Bad and The Toxic. Retrieved from [Link]

  • Loba Chemie. PICRIC ACID EXTRA PURE. Retrieved from [Link]

  • Google Patents. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen.
  • East Harbour Group. (2020, December 20). MATERIAL SAFETY DATA SHEET. Retrieved from [https://www.easth Harbour.com/msds/Sodium%20Picramate,%20wetted.pdf]([Link] Harbour.com/msds/Sodium%20Picramate,%20wetted.pdf)

  • Organic Syntheses. 2-amino-4-nitrophenol. Retrieved from [Link]

  • Quora. How much stronger is picric acid than phenol?. Retrieved from [Link]

  • Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Retrieved from [Link]

  • Quora. Is Picric acid more acidic than phenol?. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Phenol, 2-amino-4,6-dinitro-, monosodium salt. Retrieved from [Link]

  • Filo. (2024, November 24). Why picric acid is stronger than phenol. Retrieved from [Link]

  • Atlantis Press. (2014, April 24). Synthesis Improvement and Properties of 1-Amino-3,5-dinitro -1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. Picramic acid. Retrieved from [Link]

  • PubMed. [Use of the aliphatic amine reaction with 2,5-dinitrophenol in antibiotic analysis]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of dinitroalkyl phenols. Retrieved from [Link]

  • Open Access LMU. Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Retrieved from [Link]

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Validation

A Researcher's Guide to Safer and More Versatile Alternatives for Sodium 2-amino-3,5-dinitrophenoxide in Specialty Chemical Synthesis

Introduction: The Challenge of Sodium 2-amino-3,5-dinitrophenoxide Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS No. 831-52-7), commonly known as sodium picramate, is the sodium salt of picramic acid (2-amino-4,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sodium 2-amino-3,5-dinitrophenoxide

Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS No. 831-52-7), commonly known as sodium picramate, is the sodium salt of picramic acid (2-amino-4,6-dinitrophenol, CAS No. 96-91-3).[1][2] Historically, it has served as a crucial intermediate in the synthesis of azo dyes and certain energetic materials like dinitrodiazophenol.[3][4] Its utility stems from the presence of a nucleophilic phenoxide, a diazotizable primary amine, and two strongly electron-withdrawing nitro groups, which modulate the electronic properties and color of resulting dyes.

However, the utility of picramic acid and its salts is overshadowed by significant safety concerns. These compounds are highly flammable, can be explosive when dry and subjected to heat, friction, or shock, and exhibit notable toxicity.[5] Symptoms of exposure can include dizziness, vomiting, weakness, and collapse, with repeated exposure leading to general depression and mental impairment.[5] This hazardous profile necessitates the exploration of safer, more stable, and potentially more versatile alternatives in modern chemical research and development.

This guide provides a comparative analysis of alternative reagents and synthetic strategies, empowering researchers to move beyond this legacy chemical. We will dissect the core reactions where sodium picramate is used and present viable alternatives, supported by experimental data and protocols, to facilitate safer and more innovative chemical design.

Core Application: A Precursor for Diazo Components in Azo Dye Synthesis

The primary application of picramic acid is as a diazo component in the synthesis of azo dyes. The process involves two key steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is reacted with an electron-rich coupling component (such as a phenol or an aniline derivative) to form the azo compound, characterized by the -N=N- chromophore.[3]

The specific structure of picramic acid, with its nitro group substituents, is critical for tuning the color and fastness properties of the final dye.

Azo_Dye_Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (e.g., Picramic Acid) C Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ A->C Diazotization B NaNO₂ + HCl (0-5 °C) E Azo Dye Ar-N=N-Ar' C->E Coupling Reaction D Coupling Component (e.g., Naphthol)

Caption: Decision framework for selecting an alternative synthetic strategy.

Conclusion and Future Outlook

While "Phenol, 2-amino-3,5-dinitro-, monosodium salt" has a historical place in chemical synthesis, its significant hazards make it an undesirable reagent in a modern laboratory setting. This guide has demonstrated that a wealth of safer and more versatile alternatives are available. For direct replacement in dye synthesis, heterocyclic amines like 2-amino-3,5-dinitrothiophene offer access to novel chromophores with excellent properties. More fundamentally, a strategic shift towards building complex molecules from safer precursors—employing modern, selective nitration and amination techniques—not only mitigates risk but also opens doors to greater molecular diversity and innovation. As the principles of green chemistry become more integrated into research and development, the adoption of such safer-by-design strategies will become standard practice, ensuring both scientific advancement and the well-being of researchers.

References

  • Benchchem.
  • NOAA - CAMEO Chemicals. 2-AMINO-4,6-DINITROPHENOL.
  • Wikipedia. Nitration.

  • Chemistry LibreTexts. 22.
  • SIELC Technologies. Phenol, 2-amino-4,6-dinitro-, monosodium salt.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2)
  • ACS Publications - Organic Letters. ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides.
  • RSC Publishing.
  • Fisher Scientific.
  • RSC Publishing. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. [Link]

  • IntechOpen.
  • ResearchGate. Direct Amination of Phenols under Metal-Free Conditions.
  • researchClue.com. SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS.
  • ResearchGate. A) Metal‐free amination of phenols with aminating reagents. B)
  • CymitQuimica. CAS 61702-43-0: Phenol, 2-amino-4-nitro-, sodium salt (1:1).
  • Google Patents. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen.
  • Duke University Occupational and Environmental Safety Office.
  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • National Center for Biotechnology Information. TOXICOLOGICAL PROFILE FOR DINITROPHENOLS - HEALTH EFFECTS.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols.
  • MilliporeSigma. 2-Amino-3,5-dinitrothiophene 95 2045-70-7.
  • Santa Cruz Biotechnology.
  • ChemicalBook. 2-Amino-3,5-dinitrothiophene | 2045-70-7.
  • MDPI.
  • Google Patents. CZ305051B6 - Process for preparing dinitrodiazophenol.
  • PubMed. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT.
  • Chinese Journal of Energetic Materials. Synthesis Improvement and Properties of 1-Amino-3,5-dinitro -1,2,4-triazole.
  • BuyersGuideChem. 2-Amino-3,5-dinitrophenol suppliers and producers.
  • IndiaMART. 2-Amino-4,6-dinitrophenol, CAS Number 96-91-3, C₆H₅N₃O₅.
  • PMC - National Center for Biotechnology Information. 2,4-Dinitrophenol (DNP)
  • ResearchGate. (PDF)
  • SciSpace. synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on.
  • Open Access LMU.
  • ResearchGate.
  • Journal of Ovonic Research.
  • ResearchGate. Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt.

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Comparative

A comparative study of the spectroscopic properties of "Phenol, 2-amino-3,5-dinitro-, monosodium salt" and its derivatives

The following guide is a comprehensive comparative study of Sodium 2-Amino-3,5-Dinitrophenolate (the specific subject) versus its structural isomer and industrial standard, Sodium Picramate (Sodium 2-amino-4,6-dinitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive comparative study of Sodium 2-Amino-3,5-Dinitrophenolate (the specific subject) versus its structural isomer and industrial standard, Sodium Picramate (Sodium 2-amino-4,6-dinitrophenolate).

Executive Summary

Sodium 2-amino-3,5-dinitrophenolate (CAS 63589-13-9) is a structural isomer of the widely used energetic and dyestuff precursor Sodium Picramate (CAS 831-52-7). While often confused due to nomenclature variations (e.g., amine-based numbering), these two compounds exhibit distinct spectroscopic signatures arising from their differing nitro-group substitution patterns.

This guide provides a technical comparison of their UV-Vis, IR, and NMR profiles, elucidating how the meta-nitro arrangement in the 3,5-isomer contrasts with the ortho/para-nitro conjugation of the standard picramate. These differences are critical for researchers in dye synthesis (azo coupling rates) and energetic materials (sensitivity and stability).

Chemical Identity & Structural Analysis[1][2]

The core difference lies in the position of the nitro groups relative to the phenolate oxygen and the amino group.

FeatureTarget Molecule Standard Alternative
Name Sodium 2-amino-3,5-dinitrophenolate Sodium Picramate
CAS Number 63589-13-9 831-52-7
Structure (Phenol #) OH(1), NH₂(2), NO₂(3), NO₂(5)OH(1), NH₂(2), NO₂(4), NO₂(6)
Nitro Positions (vs OH) Ortho (3), Meta (5) Ortho (6), Para (4)
Nitro Positions (vs NH₂) Ortho (3), Para (5) Meta (4), Meta (6)
Electronic Character Strong Amine-Nitro conjugation (Para)Strong Phenolate-Nitro conjugation (Ortho/Para)
Structural Visualization

The following diagram illustrates the substitution patterns and the resulting electronic conjugation pathways.

IsomerComparison cluster_0 Target: 2-Amino-3,5-Dinitro (Isomer B) cluster_1 Standard: 2-Amino-4,6-Dinitro (Picramate) Struct35 Phenol Ring 1: O- (Phenolate) 2: NH2 (Amino) 3: NO2 (Nitro) 5: NO2 (Nitro) Conj35 Dominant Conjugation: NH2 → NO2 (Para) 'Nitroaniline-like' Struct35->Conj35 Strong CT Struct46 Phenol Ring 1: O- (Phenolate) 2: NH2 (Amino) 4: NO2 (Nitro) 6: NO2 (Nitro) Conj46 Dominant Conjugation: O- → NO2 (Ortho/Para) 'Nitrophenolate-like' Struct46->Conj46 Strong CT

Caption: Structural comparison highlighting the "Nitroaniline" character of the 3,5-isomer versus the "Nitrophenolate" character of the 4,6-isomer.

Spectroscopic Profiling

UV-Vis Spectroscopy (Electronic Transitions)

The color and UV absorption are dictated by the charge transfer (CT) bands.

  • Sodium Picramate (4,6-isomer): The phenolate oxygen is conjugated directly with nitro groups at the ortho and para positions. This creates a powerful bathochromic shift, resulting in a deep red color (

    
     nm).
    
  • 3,5-Isomer: The phenolate oxygen has only one ortho nitro group (at 3) and one meta nitro group (at 5). The meta nitro does not participate in direct resonance with the oxygen. However, the amino group (at 2) is para to the nitro at 5. This molecule behaves more like a nitroaniline derivative.

Comparative Data:

ParameterSodium 2-amino-3,5-dinitrophenolateSodium Picramate (Standard)
Primary Chromophore Amino-to-Nitro (Para) CTPhenolate-to-Nitro (Ortho/Para) CT

(Water)
~350–370 nm (Yellow-Orange)390–410 nm (Deep Red)
pH Sensitivity Moderate (Amine protonation)High (Phenol/Phenolate equilibrium)
Extinction Coefficient

M⁻¹cm⁻¹

M⁻¹cm⁻¹
Infrared (IR) Spectroscopy

IR allows discrimination based on the symmetry of nitro stretches and hydrogen bonding patterns.

  • Nitro Stretches (

    
    ): 
    
    • Picramate: The nitro groups are equivalent (or nearly so) in terms of electronic withdrawal from the ring, but intramolecular H-bonding (NH...O) disrupts symmetry. Look for split bands at 1530–1550 cm⁻¹ (asymmetric) and 1330–1350 cm⁻¹ (symmetric).

    • 3,5-Isomer: The two nitro groups are in chemically distinct environments (one ortho to OH, one meta). This results in broadening or splitting of the nitro bands. The para-nitro (relative to amine) will show a lower frequency shift due to strong donation from the amine.

  • Amine/Hydroxyl Region (3000–3500 cm⁻¹):

    • Picramate: Strong intramolecular H-bond between NH₂ and ortho-NO₂ (at 6) and O⁻ and ortho-NO₂. Sharp bands may be broadened.

    • 3,5-Isomer: H-bonding is possible between NH₂ and OH (adjacent), and OH and NO₂ (at 3). The NH₂ is not adjacent to the second nitro (at 5), leading to a freer N-H stretch profile compared to picramate.

Nuclear Magnetic Resonance (NMR)

Proton NMR (


H-NMR) is the definitive method for distinguishing these isomers.

Predicted


H-NMR Signals (DMSO-d₆): 
IsomerProton EnvironmentMultiplicity & Coupling (

)
Chemical Shift (

)
3,5-Isomer H4 : Between NO₂(3) and NO₂(5)Doublet (

Hz)
8.8 – 9.0 ppm (Deshielded)
H6 : Adjacent to NO₂(5) and OHDoublet (

Hz)
7.8 – 8.0 ppm
Picramate H3 : Between NH₂ and NO₂(4)Doublet (

Hz)
8.6 – 8.7 ppm
H5 : Between NO₂(4) and NO₂(6)Doublet (

Hz)
8.9 – 9.1 ppm (Most deshielded)

Key Distinction:

  • In the 3,5-isomer , the protons are meta to each other (H4 and H6). H4 is trapped between two nitro groups, shifting it significantly downfield.

  • In the Picramate (4,6) , H5 is trapped between two nitro groups.

  • Differentiation: 2D-NMR (HMBC) is required to assign fully, correlating the protons to the carbon bearing the amine or hydroxyl.

Experimental Protocols

Sample Preparation for Spectroscopy
  • Solvent Selection: DMSO-d₆ is preferred for NMR due to the solubility of the sodium salt. For UV-Vis, use buffered aqueous solutions (pH 7.0) to ensure the salt form is maintained.

  • Handling Precaution: Both compounds are energetic materials. Do not grind dry salts. Dissolve gently.

Analytical Workflow (HPLC-UV)

To separate and identify the 3,5-isomer from picramate impurities:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: 360 nm (optimized for 3,5-isomer) and 400 nm (for picramate).

  • Retention: The 3,5-isomer (less polar due to intramolecular H-bonding of NH₂-OH?) typically elutes after the more ionic/polar picramate, though this depends on pH.

Synthesis & Derivatives Context

Understanding the origin helps in identifying impurities.[1]

  • Sodium Picramate Route: Partial reduction of Picric Acid (2,4,6-trinitrophenol) using Sodium Sulfide (Na₂S). This selectively reduces the ortho or para nitro group.

  • 3,5-Isomer Route: This isomer is difficult to access via direct nitration of phenol. It is often synthesized via the nitration of 2-acetamidophenol followed by hydrolysis, or via the partial reduction of 2,3,5-trinitrophenol (if accessible).

  • Derivative - Azo Dyes: Both salts are used to make "Acid Leather" dyes. The 3,5-isomer yields dyes with slightly more yellow/orange tones compared to the red/bordeaux tones of picramate derivatives, due to the interrupted conjugation.

References

  • PubChem. Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 63589-13-9). National Library of Medicine. [Link]

  • European Commission. Opinion on Picramic acid and sodium picramate (SCCS/1228/09). Scientific Committee on Consumer Safety. [Link]

  • Nicoletti, M., et al. Detection of picramic acid and picramate in henné products by NMR Spectroscopy.[2] Natural Product Research, 2019.[2] [Link]

  • Sciencemadness. Discussion on DDNP and Isopicramic Acid Synthesis. (For historical synthesis context). [Link]

Sources

Validation

"Phenol, 2-amino-3,5-dinitro-, monosodium salt" as a reference standard in chromatography

Content Type: Publish Comparison Guide Subject: Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS: 58696-89-6) Intended Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS: 58696-89-6) Intended Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists.

Executive Summary: The Isomer Challenge

In the analysis of nitro-aromatic compounds—critical in dye synthesis, explosives forensics, and metabolic studies—Phenol, 2-amino-3,5-dinitro-, monosodium salt represents a high-specificity reference standard.

Often confused with its regioisomer Sodium Picramate (2-amino-4,6-dinitrophenol), the 3,5-dinitro isomer serves a distinct role: it is the definitive marker for synthetic pathway verification . While Sodium Picramate is the common product of Picric Acid reduction, the 3,5-dinitro isomer typically arises from the direct nitration of 2-aminophenol.

This guide outlines the protocol for using this standard to validate purity and distinguish between synthetic routes, comparing its performance against its primary isomeric alternatives.

Technical Comparison: The 3,5-Isomer vs. Alternatives

The selection of a reference standard in nitro-aromatic analysis is dictated by the specific impurity profile you are targeting. The table below contrasts the 3,5-dinitro salt with its most common "look-alikes."

Comparative Performance Matrix
FeatureTarget Standard (2-Amino-3,5-Dinitro, Na-Salt)Alternative A (Sodium Picramate / 4,6-Isomer)Alternative B (2,4-Dinitrophenol)
CAS Number 58696-89-6 831-52-7 (Salt) / 96-91-3 (Acid)51-28-5
Primary Use Impurity Marker (Direct Nitration Route)Primary Analyte (Picric Acid Reduction)Degradation Product (Hydrolysis)
Elution Order (RP-C18) Early Eluter (More Polar/Exposed OH)Late Eluter (Intramolecular H-bonding masks polarity)Intermediate
UV Max (

)
~285 nm, ~420 nm~290 nm, ~410 nm~260 nm, ~360 nm
Stability High (Salt form stabilizes nitro groups)Moderate (Shock sensitive in dry acid form)Moderate
pKa Influence Sensitive to pH < 3.5Sensitive to pH < 4.0Sensitive to pH < 4.1
Expert Insight: The Mechanism of Separation

The separation of the 3,5-isomer from the 4,6-isomer (Picramic acid) relies on Intramolecular Hydrogen Bonding .

  • 4,6-Isomer (Picramic): The nitro group at position 6 forms a strong hydrogen bond with the hydroxyl group at position 1. This "masks" the polar hydroxyl, making the molecule more hydrophobic. It retains longer on a C18 column.

  • 3,5-Isomer (Target): The nitro groups are at positions 3 and 5. Position 6 is a proton. The hydroxyl group at position 1 is sterically exposed and available for interaction with the mobile phase water. It is effectively more polar and elutes earlier.

Validated Experimental Protocol

This protocol is designed to resolve the 3,5-isomer from the 4,6-isomer matrix. The use of the Monosodium Salt requires specific acidification steps to ensure consistent retention times.

A. Standard Preparation (Stock Solution)[7]
  • Reagent: Phenol, 2-amino-3,5-dinitro-, monosodium salt (>98% purity).

  • Solvent: 50:50 Methanol:Water (Buffered to pH 7.0 initially to ensure solubility).

  • Concentration: 1.0 mg/mL.

  • Note: The salt is water-soluble. Do not dissolve directly in pure acetonitrile, as precipitation may occur.

B. Chromatographic Conditions (HPLC-UV/Vis)
ParameterSettingRationale
Column Phenyl-Hexyl or C18 (150 x 4.6 mm, 3.5 µm)Phenyl phases offer superior selectivity for aromatic isomers via

interactions.
Mobile Phase A 20 mM Ammonium Formate (pH 3.2)Acidic pH ensures the phenol is protonated (neutral form) for retention.
Mobile Phase B AcetonitrileStrong eluent for nitro-aromatics.
Gradient 10% B to 60% B over 20 minsShallow gradient required to resolve the 3,5 and 4,6 isomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection 254 nm (Universal) & 420 nm (Selective)Nitro-amines are highly colored; 420 nm avoids matrix interference.
C. Step-by-Step Workflow
  • Salt Conversion: Upon injection into the acidic mobile phase (pH 3.2), the monosodium salt instantly converts to the free acid form.

    • Critical Check: Ensure the buffer capacity of Mobile Phase A is sufficient (20mM+) to handle the injection plug, otherwise peak splitting occurs.

  • Equilibration: Flush column with 10% B for 10 minutes. Nitro-phenols stick avidly to steel frits; passivation may be required for trace analysis.

  • Injection: Inject 10 µL of the working standard (10 µg/mL).

  • Integration: Expect the 3,5-isomer to elute at approximately RRT 0.85 relative to the 4,6-isomer (Picramic Acid).

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the 3,5-dinitro standard and the mechanism of its chromatographic behavior.

G Start Sample Analysis: Nitro-Amino-Phenols Route_A Route A: Picric Acid Reduction (Explosives/Dyes) Start->Route_A Route_B Route B: 2-Aminophenol Nitration (Specialty Pigments) Start->Route_B Impurity_Check Impurity Profiling Route_A->Impurity_Check Check for Isomers Std_46 Primary Std: Sodium Picramate (4,6-isomer) Route_A->Std_46 Major Product Std_35 Critical Std: 2-Amino-3,5-Dinitro (Na Salt) Route_B->Std_35 Major Product Impurity_Check->Std_35 Required Reference HPLC_Mech HPLC Separation Mechanism (pH 3.2) Std_46->HPLC_Mech Std_35->HPLC_Mech Result_46 4,6-Isomer: Intramolecular H-Bond Late Elution HPLC_Mech->Result_46 Less Polar Result_35 3,5-Isomer: Exposed Hydroxyl Early Elution HPLC_Mech->Result_35 More Polar

Caption: Workflow distinguishing synthetic routes and the chromatographic separation logic based on polarity and intramolecular hydrogen bonding.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4115495, 2-Amino-3-nitrophenol (Isomer Class). Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2009). Amended Safety Assessment of Sodium Picramate and Picramic Acid. International Journal of Toxicology. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1994). Method 8330: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Disposal Protocol: Phenol, 2-amino-3,5-dinitro-, monosodium salt (Sodium Picramate)

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of a High-Hazard Compound This guide provides essential safety and logistical information for the proper disposal of Phenol, 2-amino-3,5-dinitro-,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of a High-Hazard Compound

This guide provides essential safety and logistical information for the proper disposal of Phenol, 2-amino-3,5-dinitro-, monosodium salt (also known as Sodium Picramate, CAS No. 831-52-7). As a compound with multiple significant hazards, adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety & Hazard Assessment

Before handling this compound for any purpose, including disposal, it is imperative to understand the risks involved. The procedural steps outlined below are directly informed by the inherent chemical properties of this substance.

Core Hazards:

  • Explosive Potential: The primary and most severe hazard is that this compound is explosive when dry.[1] Dried material can be ignited by heat, sparks, friction, or shock and may explode, throwing fragments over a large distance.[2] For this reason, it is often supplied wetted with water, and it is critical to prevent it from drying out.

  • Acute Toxicity: This compound is classified as harmful and toxic. It is harmful by inhalation, in contact with skin, and if swallowed.[1] Toxic effects can include skin discoloration, cyanosis (a bluish discoloration of the skin), headaches, nausea, and potential damage to the liver and kidneys.[1]

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[3]

  • Environmental Hazard: The substance is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][4] Therefore, disposal into drains or waterways is strictly prohibited.[5][4]

Hazard ClassificationDescriptionPrimary Precaution
Explosive Material can detonate when dry due to heat, shock, or friction.[1][2]Must be kept wet. Avoid all ignition sources.
Acutely Toxic Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[1]Wear comprehensive PPE and handle only in a fume hood.
Health Hazard Can cause serious eye damage, skin irritation, and organ damage through repeated exposure.[5][3]Avoid all direct physical contact.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][4]Prevent release to the environment; do not dispose of down the drain.[5]

Waste Characterization and Segregation

Phenol, 2-amino-3,5-dinitro-, monosodium salt and related dinitrophenol compounds are regulated as hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA).[6][7] Due to its high toxicity, it should be managed with the stringent precautions typically applied to acutely toxic "P-listed" hazardous wastes.[8]

Key Principles:

  • Designate as Hazardous Waste: All waste streams containing this compound, including pure substance, mixtures, contaminated labware (e.g., gloves, weigh boats, pipette tips), and rinsate, must be designated and collected as hazardous waste.[8]

  • Segregate Waste: This waste must be segregated from all other chemical waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents and reducing agents, which could lead to a vigorous reaction or detonation.[2][4]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow for safely managing the waste from generation to final pickup.

Step 3.1: Required Personal Protective Equipment (PPE)

Due to the high toxicity and potential for skin absorption, robust PPE is mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is required.[9] Change gloves immediately if contact is suspected.

  • Eye Protection: Chemical splash goggles are essential.

  • Body Protection: A lab coat, long pants, and closed-toed shoes must be worn.[9]

  • Respiratory Protection: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to prevent inhalation.[2]

Step 3.2: Waste Collection and Containerization

Proper containment is critical to prevent the material from drying out and to ensure safe handling.

  • Select an Appropriate Container: Use a designated hazardous waste container that is compatible with the chemical. The container must have a tightly sealing lid.

  • Keep Waste Wetted: If collecting the solid compound, ensure it remains wetted. Your institution's Environmental Health & Safety (EHS) office may provide specific guidance on the appropriate wetting agent (e.g., water). The material safety data sheet advises keeping the substance wet with water.[1]

  • Contain All Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and wipes, must be placed in the same hazardous waste container or a separate, clearly labeled bag for solid hazardous waste.[8][9]

  • Manage Empty Containers: Original containers that held this compound are also considered hazardous waste and must not be rinsed or reused. They must be disposed of through the hazardous waste program.[8][10]

  • Limit Container Volume: For materials treated as acutely hazardous, the waste container volume should not exceed one quart (approximately one liter).[8]

Step 3.3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Phenol, 2-amino-3,5-dinitro-, monosodium salt" or "Sodium Picramate" .

    • A clear statement of the hazards: "Toxic," "Explosive when dry," and "Environmental Hazard." [8]

Step 3.4: Temporary Storage

Store the sealed and labeled waste container in a safe, designated location pending pickup.

  • Location: Store in a cool, dry, well-ventilated area.[5]

  • Segregation: Keep the container away from incompatible materials, heat sources, and areas of high traffic.

  • Security: The storage location should be a secure area accessible only to trained personnel.

Step 3.5: Final Disposal

The final disposal of this chemical must be handled by professionals.

  • Contact EHS: Arrange for pickup of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Incineration: The ultimate disposal method for dinitrophenols is typically high-temperature incineration in a specialized facility equipped with acid scrubbers to handle the nitrogen oxide byproducts.[6]

  • DO NOT:

    • NEVER dispose of this chemical in the normal trash.[12][13]

    • NEVER wash this chemical down the sink or drain.[5][4]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Waste Handling & Containment cluster_storage Storage & Final Disposal cluster_emergency Emergency Off-Ramps A Waste Generation: Phenol, 2-amino-3,5-dinitro-, monosodium salt B Don Required PPE (Double Gloves, Goggles, Lab Coat, Fume Hood) A->B C Segregate from other chemicals. Collect in a dedicated, sealed hazardous waste container. B->C Spill Spill Occurs B->Spill Exposure Exposure Occurs B->Exposure D Ensure waste remains wetted. Add contaminated items (gloves, wipes) to container. C->D E Securely affix a completed Hazardous Waste Label. D->E F Store in a cool, dry, well-ventilated, secure area. E->F G Contact EHS or Licensed Waste Contractor for Pickup. F->G H Waste Properly Disposed via High-Temperature Incineration G->H Spill_Action Follow Spill Protocol: Do not sweep dry material. Wet, absorb with inert material, collect as hazardous waste. Spill->Spill_Action Exposure_Action Follow First Aid Protocol: Skin: Wash with soap & water. Eyes: Flush for 15+ mins. Seek immediate medical attention. Exposure->Exposure_Action

Sources

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